Product packaging for Undecane-1,4-diol(Cat. No.:CAS No. 4272-02-0)

Undecane-1,4-diol

Cat. No.: B15342853
CAS No.: 4272-02-0
M. Wt: 188.31 g/mol
InChI Key: OQDSNPMZDSAHIZ-UHFFFAOYSA-N
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Description

Undecane-1,4-diol is a useful research compound. Its molecular formula is C11H24O2 and its molecular weight is 188.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H24O2 B15342853 Undecane-1,4-diol CAS No. 4272-02-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4272-02-0

Molecular Formula

C11H24O2

Molecular Weight

188.31 g/mol

IUPAC Name

undecane-1,4-diol

InChI

InChI=1S/C11H24O2/c1-2-3-4-5-6-8-11(13)9-7-10-12/h11-13H,2-10H2,1H3

InChI Key

OQDSNPMZDSAHIZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(CCCO)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of Undecane-1,4-diol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and physicochemical properties of undecane-1,4-diol. The information is curated to support research and development activities, offering detailed experimental protocols and structured data for easy reference.

Physicochemical Properties of this compound

This compound is a colorless solid with applications as a building block in the synthesis of polymers and various other organic compounds.[1] It is noted for its solubility in organic solvents, thermal stability, and low volatility, which makes it suitable for high-temperature applications.[1] Additionally, it has potential as a corrosion inhibitor.[1]

Quantitative Data

The key physical and chemical properties of this compound are summarized in the table below for quick reference and comparison.

PropertyValueReference
Molecular Formula C₁₁H₂₄O₂[1]
Molecular Weight 188.31 g/mol [1]
CAS Number 4272-02-0[1]
Melting Point 52 °C (estimate)[1]
Boiling Point 293 °C at 760 mmHg[1]
Density 0.916 g/cm³[1]
Flash Point 130.7 °C[1]
Refractive Index 1.457[1]
LogP 2.48[1]
Topological Polar Surface Area 40.5 Ų

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the Grignard reaction of heptylmagnesium bromide with γ-butyrolactone. This is followed by the reduction of the resulting intermediate.

Synthesis Pathway

The overall synthesis workflow can be visualized as a two-step process: the formation of the Grignard reagent and its subsequent reaction with the lactone, followed by a reduction step.

Synthesis_Workflow HeptylBromide 1-Bromoheptane Grignard Heptylmagnesium Bromide HeptylBromide->Grignard Dry Ether Mg Magnesium Turnings Mg->Grignard Intermediate 4-Oxo-undecan-1-ol (Intermediate) Grignard->Intermediate Nucleophilic Acyl Substitution Butyrolactone γ-Butyrolactone Butyrolactone->Intermediate Product This compound Intermediate->Product Reduction Reducer Reducing Agent (e.g., NaBH₄) Reducer->Product

A high-level overview of the synthesis of this compound.
Experimental Protocol

This protocol details the synthesis of this compound from 1-bromoheptane and γ-butyrolactone.

Materials:

  • 1-Bromoheptane

  • Magnesium turnings

  • Anhydrous diethyl ether

  • γ-Butyrolactone

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for organic synthesis (round-bottom flasks, dropping funnel, condenser, etc.)

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

Step 1: Preparation of Heptylmagnesium Bromide (Grignard Reagent)

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere, place magnesium turnings.

  • Add a small volume of anhydrous diethyl ether to cover the magnesium.

  • Dissolve 1-bromoheptane in anhydrous diethyl ether and add a small amount to the flask to initiate the reaction (indicated by bubble formation and a gentle reflux).

  • Once the reaction has started, add the remaining 1-bromoheptane solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The solution should appear grayish and slightly cloudy.

Step 2: Reaction with γ-Butyrolactone and Reduction

  • Cool the Grignard reagent solution to 0 °C using an ice bath.

  • Dissolve γ-butyrolactone in anhydrous diethyl ether and add it dropwise to the cooled Grignard reagent with vigorous stirring. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Cool the reaction mixture again to 0 °C and slowly add methanol to the flask.

  • Carefully add sodium borohydride in small portions to the reaction mixture.

  • Stir the mixture at room temperature for 2-3 hours to complete the reduction.

Step 3: Work-up and Purification

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

Spectroscopic Data

The structural confirmation of the synthesized this compound can be achieved through various spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show characteristic signals for the protons in its aliphatic chain and those adjacent to the hydroxyl groups.

  • δ ~3.6-3.8 ppm: A multiplet corresponding to the two protons on the carbon bearing the primary hydroxyl group (C1-H).

  • δ ~3.5-3.7 ppm: A multiplet corresponding to the proton on the carbon bearing the secondary hydroxyl group (C4-H).

  • δ ~1.2-1.6 ppm: A broad multiplet integrating to the protons of the methylene groups in the alkyl chain.

  • δ ~0.8-0.9 ppm: A triplet corresponding to the terminal methyl group protons.

  • The hydroxyl protons will appear as broad singlets, and their chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the different carbon environments within the molecule.

  • δ ~70-75 ppm: Carbon attached to the secondary hydroxyl group (C4).

  • δ ~60-65 ppm: Carbon attached to the primary hydroxyl group (C1).

  • δ ~20-40 ppm: Carbons in the alkyl chain.

  • δ ~14 ppm: Terminal methyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

  • ~3300 cm⁻¹ (broad): O-H stretching vibration, indicative of the hydroxyl groups.

  • ~2850-2960 cm⁻¹ (strong): C-H stretching vibrations of the alkyl chain.

  • ~1050-1150 cm⁻¹ (strong): C-O stretching vibrations.

Mass Spectrometry

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight of this compound (m/z = 188.31).

  • Fragmentation: Common fragmentation patterns for diols include the loss of water (M-18) and cleavage of the carbon-carbon bonds adjacent to the hydroxyl groups.

Applications and Future Directions

This compound serves as a versatile building block in organic synthesis. Its di-functional nature allows for its use in the production of polyesters, polyurethanes, and other polymers.[1] The long alkyl chain imparts flexibility and hydrophobicity to these polymers. Further research could explore its potential in the development of novel surfactants, lubricants, and as a precursor for chiral compounds in asymmetric synthesis. Its role as a corrosion inhibitor also warrants further investigation for various industrial applications.[1]

References

Spectroscopic Profile of Undecane-1,4-diol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for undecane-1,4-diol (CAS No. 4272-02-0). Due to the limited availability of publicly accessible spectra for this specific compound, this document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the known spectral characteristics of analogous long-chain aliphatic diols. Furthermore, detailed experimental protocols for acquiring such data are provided to guide researchers in their analytical workflows.

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data for this compound. These predictions are derived from established principles of spectroscopy and data from similar molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is anticipated to show distinct signals for the protons near the hydroxyl groups and a large, complex signal for the long alkyl chain.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~3.6 - 3.8Multiplet1HH-4 (CH-OH)
~3.6Triplet2HH-1 (CH₂-OH)
~1.4 - 1.6Multiplet4HH-2, H-5
~1.2 - 1.4Multiplet12HH-3, H-6 to H-10
~0.9Triplet3HH-11 (CH₃)
VariableBroad Singlet2HOH

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will distinguish the carbon atoms based on their chemical environment, particularly the carbons bearing the hydroxyl groups.

Predicted Chemical Shift (δ, ppm) Assignment
~70 - 75C-4 (CH-OH)
~60 - 65C-1 (CH₂-OH)
~35 - 40C-2, C-5
~22 - 32C-3, C-6 to C-10
~14C-11 (CH₃)
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be dominated by absorptions from the hydroxyl groups and the alkyl backbone.

Wavenumber (cm⁻¹) Intensity Vibrational Mode
3200 - 3500Strong, BroadO-H stretch (hydrogen-bonded)
2850 - 2960StrongC-H stretch (alkane)
1450 - 1470MediumC-H bend (alkane)
1050 - 1260StrongC-O stretch
Mass Spectrometry (MS)

The mass spectrum, typically acquired via electron ionization (EI), will likely show a weak or absent molecular ion peak with characteristic fragmentation patterns.

m/z Relative Intensity Proposed Fragment
188Low to Absent[M]⁺ (Molecular Ion)
170Medium[M - H₂O]⁺
152Medium[M - 2H₂O]⁺
VariousHighAlkyl chain fragments (e.g., CₙH₂ₙ₊₁)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a long-chain diol like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tubes (5 mm)

  • Pipettes

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Using a pipette, transfer the solution to an NMR tube.

  • Spectrometer Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth.

    • Place the sample in the magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

  • ¹H NMR Acquisition:

    • Set the appropriate spectral width, acquisition time, and number of scans.

    • Acquire the ¹H NMR spectrum.

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals and reference the spectrum (e.g., to TMS at 0.00 ppm).

  • ¹³C NMR Acquisition:

    • Switch the spectrometer to the ¹³C nucleus frequency.

    • Set the appropriate spectral width, acquisition time, and a larger number of scans (due to the lower natural abundance of ¹³C).

    • Acquire the proton-decoupled ¹³C NMR spectrum.

    • Process and reference the spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

  • This compound sample

  • FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory

  • Spatula

  • Solvent for cleaning (e.g., isopropanol)

Procedure:

  • Background Spectrum: Ensure the ATR crystal is clean. Collect a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.

  • Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically perform a background subtraction.

  • Peak Analysis: Identify the characteristic absorption bands and their corresponding vibrational modes.

  • Cleaning: Clean the ATR crystal thoroughly with a suitable solvent and a soft cloth.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

  • This compound sample

  • Volatile solvent (e.g., methanol, dichloromethane)

  • Gas chromatograph-mass spectrometer (GC-MS) or a direct infusion system.

  • Vials

Procedure for GC-MS Analysis:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a volatile solvent.

  • GC Method Setup:

    • Select a suitable GC column (e.g., a non-polar or mid-polar column).

    • Set the oven temperature program to ensure separation and elution of the compound.

    • Set the injector temperature and transfer line temperature.

  • MS Method Setup:

    • Set the ion source to electron ionization (EI) mode, typically at 70 eV.

    • Set the mass range to be scanned (e.g., m/z 40-400).

  • Injection and Acquisition: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The data acquisition will be triggered by the injection.

  • Data Analysis:

    • Examine the total ion chromatogram (TIC) to identify the peak corresponding to this compound.

    • Extract the mass spectrum for that peak.

    • Identify the molecular ion peak (if present) and the major fragment ions.

    • Propose fragmentation pathways consistent with the observed spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation Sample This compound Sample Dissolve Dissolve in Appropriate Solvent Sample->Dissolve IR IR Spectroscopy (FTIR-ATR) Sample->IR NMR NMR Spectroscopy (¹H and ¹³C) Dissolve->NMR MS Mass Spectrometry (GC-MS) Dissolve->MS ProcessNMR Process NMR Data (FT, Phasing, Integration) NMR->ProcessNMR ProcessIR Process IR Data (Background Subtraction) IR->ProcessIR ProcessMS Process MS Data (Chromatogram, Spectrum Extraction) MS->ProcessMS Interpret Interpret Spectra & Elucidate Structure ProcessNMR->Interpret ProcessIR->Interpret ProcessMS->Interpret

Caption: General workflow for spectroscopic analysis.

An In-depth Technical Guide to Undecane-1,4-diol: Chemical Structure, Isomerism, and Synthetic Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Undecane-1,4-diol, a long-chain aliphatic diol with the molecular formula C₁₁H₂₄O₂, holds potential as a versatile building block in the synthesis of polymers, specialty chemicals, and potentially bioactive molecules.[1] Its structure, featuring hydroxyl groups at the 1 and 4 positions, imparts specific physical and chemical properties, including a chiral center at the C4 position, which gives rise to stereoisomerism. This guide provides a comprehensive overview of the chemical structure of this compound, delves into its constitutional and stereoisomers, presents available physicochemical data, and outlines general experimental methodologies for the synthesis of chiral 1,4-diols, which can be adapted for this specific compound.

Chemical Structure and Physicochemical Properties

This compound consists of an eleven-carbon aliphatic chain with two hydroxyl (-OH) groups located at the first and fourth carbon atoms.[2] The presence of these polar hydroxyl groups in a predominantly nonpolar hydrocarbon chain results in a molecule with amphiphilic character, leading to solubility in various organic solvents.[1] The key structural feature is the chiral center at the C4 carbon, which is bonded to a hydrogen atom, a hydroxyl group, a propyl group, and a heptyl group. This chirality means that this compound exists as a pair of enantiomers, (R)-undecane-1,4-diol and (S)-undecane-1,4-diol.

Table 1: Physicochemical Properties of this compound (Racemic Mixture)

PropertyValueReference
Molecular Formula C₁₁H₂₄O₂[1][2]
Molecular Weight 188.311 g/mol [1]
CAS Number 4272-02-0[1][2]
Appearance Colorless solid[1]
Density 0.916 g/cm³[1]
Boiling Point 293 °C at 760 mmHg[1]
Melting Point 52 °C (estimate)[1]
Flash Point 130.7 °C[1]
Refractive Index 1.457[1]

Isomers of this compound

Isomers are compounds that have the same molecular formula but different structural arrangements. For this compound, two main types of isomerism are relevant: stereoisomerism and constitutional isomerism.

Stereoisomers: The Enantiomers

Due to the single chiral center at the C4 position, this compound exists as a pair of non-superimposable mirror images known as enantiomers. These are designated as (R)-undecane-1,4-diol and (S)-undecane-1,4-diol based on the Cahn-Ingold-Prelog priority rules. While enantiomers have identical physical properties such as boiling point, melting point, and density, they differ in their interaction with plane-polarized light (optical activity) and their binding to other chiral molecules, which is of particular importance in drug development.

Figure 1: Enantiomers of this compound.

Constitutional Isomers

Constitutional isomers of this compound have the same molecular formula (C₁₁H₂₄O₂) but differ in the connectivity of their atoms. This can arise from:

  • Positional Isomerism of Hydroxyl Groups: The two hydroxyl groups can be located at different positions on the undecane chain, for example, undecane-1,2-diol, undecane-1,3-diol, or undecane-1,11-diol.

  • Branching of the Carbon Chain: The eleven-carbon chain can be branched in numerous ways, with the hydroxyl groups attached at various positions on these branched structures. The parent alkane, undecane, has 159 constitutional isomers, which illustrates the vast number of possible branched diol isomers.

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data for this compound

Technique Predicted Key Signals
¹H NMR - ~3.6 ppm (multiplet): Protons on carbons bearing the hydroxyl groups (C1-H and C4-H).- Variable (broad singlet): Hydroxyl protons (-OH).- ~1.2-1.6 ppm (multiplets): Methylene protons of the long alkyl chain.- ~0.9 ppm (triplet): Methyl protons of the terminal methyl group (C11-H).
¹³C NMR - ~62-75 ppm: Carbons attached to hydroxyl groups (C1 and C4).- ~22-40 ppm: Methylene carbons of the alkyl chain.- ~14 ppm: Terminal methyl carbon (C11).
IR Spectroscopy - ~3300 cm⁻¹ (broad): O-H stretching vibration of the hydroxyl groups.- ~2850-2960 cm⁻¹ (strong): C-H stretching vibrations of the alkyl chain.- ~1050-1150 cm⁻¹ (strong): C-O stretching vibration.

Experimental Protocols: General Strategies for Chiral 1,4-Diol Synthesis

Detailed experimental protocols for the synthesis of this compound are not prevalent in the scientific literature. However, several robust methodologies for the asymmetric synthesis of chiral 1,4-diols have been developed and can be adapted for this target molecule.

Asymmetric Hydrogenation of 1,4-Diketones

A powerful strategy for synthesizing chiral 1,4-diols is the asymmetric hydrogenation of the corresponding 1,4-diketone. This method often employs ruthenium-based catalysts bearing chiral ligands, such as BINAP.

Protocol Outline: Ru-Catalyzed Asymmetric Hydrogenation

  • Synthesis of the Precursor: The starting material, undecane-1,4-dione, would first need to be synthesized. This can be achieved through various established methods in organic synthesis.

  • Asymmetric Hydrogenation:

    • A solution of the undecane-1,4-dione in a suitable solvent (e.g., methanol or ethanol) is placed in a high-pressure reactor.

    • A catalytic amount of a chiral ruthenium complex, such as trans-RuCl₂[(S)-BINAP)][(S)-Daipen], is added.

    • The reactor is purged and pressurized with hydrogen gas.

    • The reaction is stirred at a specific temperature until completion, monitored by techniques like TLC or GC.

  • Work-up and Purification:

    • The solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to yield the enantiomerically enriched this compound.

hydrogenation_workflow start Undecane-1,4-dione reaction Asymmetric Hydrogenation in Solvent (e.g., MeOH) start->reaction catalyst Chiral Ru-Catalyst (e.g., Ru-BINAP) catalyst->reaction h2 H₂ (gas) h2->reaction workup Solvent Removal & Purification (Chromatography) reaction->workup product (R,R)- or (S,S)-undecane-1,4-diol workup->product

Figure 2: Workflow for Asymmetric Hydrogenation.

Enantioselective Dihydroxylation of a 1,3-Diene

Another approach involves the enantioselective 1,4-dihydroxylation of a suitable 1,3-diene precursor. This can be achieved through a platinum-catalyzed enantioselective diboration, followed by oxidation.

Protocol Outline: Enantioselective Diboration-Oxidation

  • Synthesis of the Precursor: The synthesis of the required conjugated diene, for instance, undeca-1,3-diene, is the initial step.

  • Enantioselective Diboration:

    • The diene and bis(pinacolato)diboron are dissolved in an appropriate solvent.

    • A platinum catalyst with a chiral phosphine ligand is added.

    • The reaction is stirred at room temperature until the diboration is complete.

  • Oxidation:

    • The intermediate bis(boronate) ester is oxidized in situ, typically using an oxidizing agent like hydrogen peroxide under basic conditions.

  • Work-up and Purification:

    • The reaction mixture is quenched and extracted.

    • The organic layers are combined, dried, and concentrated.

    • The resulting chiral 2-butene-1,4-diol is then hydrogenated to give the saturated this compound.

    • Final purification is achieved through column chromatography.

Applications and Future Outlook

This compound serves as a valuable intermediate in chemical synthesis. Its applications include:

  • Polymer Chemistry: As a diol, it can be used as a monomer in the production of polyesters and polyurethanes, potentially imparting flexibility and thermal stability to the resulting polymers.[1]

  • Coatings and Lubricants: Its properties make it suitable for use in the formulation of coatings, adhesives, and lubricants.[1]

  • Corrosion Inhibition: It has been noted to act as a corrosion inhibitor.[1]

  • Chiral Building Block: The enantiomerically pure forms of this compound are valuable chiral building blocks for the synthesis of complex molecules, including natural products and active pharmaceutical ingredients. The defined stereochemistry at the C4 position can be crucial for biological activity.

The development of efficient and stereoselective synthetic routes to (R)- and (S)-undecane-1,4-diol will be key to unlocking their full potential in drug discovery and materials science. Further research into their specific biological activities and applications as chiral synthons is warranted.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Long-Chain Aliphatic Diols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of long-chain aliphatic diols. These versatile molecules, characterized by a linear hydrocarbon chain with two hydroxyl (-OH) functional groups, are of significant interest in various scientific fields, including materials science and drug development, due to their unique structural features that impart a blend of hydrophilic and hydrophobic characteristics.

Physical Properties

The physical properties of long-chain aliphatic diols are largely dictated by the length of the carbon chain and the position of the hydroxyl groups. These properties are crucial for determining their applications, from their use as monomers in polymer synthesis to their potential as formulation excipients in drug delivery systems.

Melting and Boiling Points

The melting and boiling points of α,ω-diols (diols with hydroxyl groups at the terminal positions) generally increase with the length of the carbon chain. This trend is attributed to the increased van der Waals forces between longer molecules. A notable "odd-even" effect is observed in the melting points, where diols with an even number of carbon atoms tend to have higher melting points than those with an odd number of carbons. This is explained by the more efficient crystal packing of the even-numbered chains.[1]

Table 1: Physical Properties of Selected Long-Chain α,ω-Diols

DiolNumber of Carbon AtomsMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C at specified pressure)
1,10-Decanediol10174.2872-74297 (at 760 mmHg)
1,12-Dodecanediol12202.3479-81178-180 (at 12 mmHg)
1,14-Tetradecanediol14230.3987-89-
1,16-Hexadecanediol16258.4591-93-
1,18-Octadecanediol18286.5096-98-
1,20-Eicosanediol20314.55101-103-
1,22-Docosanediol22342.61105-107-

Note: Boiling points for longer chain diols are often not reported at atmospheric pressure due to decomposition at high temperatures. Data is compiled from various chemical supplier databases and may vary slightly.

Solubility

The solubility of long-chain aliphatic diols is a critical parameter, particularly in the context of biological applications and formulation science. The two terminal hydroxyl groups impart a degree of hydrophilicity, allowing for hydrogen bonding with polar solvents like water. However, the long, nonpolar aliphatic chain dominates the molecule's character, leading to poor water solubility that decreases significantly as the chain length increases. Conversely, these diols are generally soluble in organic solvents, with solubility increasing in less polar solvents.

Table 2: Solubility of Long-Chain Aliphatic Diols

DiolWater SolubilitySolubility in Organic Solvents
1,10-DecanediolSlightly solubleSoluble in ethanol, acetone, and hot benzene.
1,12-DodecanediolSparingly solubleSoluble in hot ethanol and other polar organic solvents.
1,16-HexadecanediolInsolubleSoluble in hot ethanol, chloroform, and other organic solvents.
1,20-EicosanediolInsolubleSoluble in hot chlorinated hydrocarbons and aromatic solvents.

Note: Quantitative solubility data is often temperature-dependent and can vary between sources. The information presented provides a general trend.

Chemical Properties and Reactivity

The chemical reactivity of long-chain aliphatic diols is centered around the two primary hydroxyl groups. These functional groups can undergo a variety of reactions typical of alcohols, including esterification, oxidation, and etherification.

Esterification

Esterification is a key reaction for long-chain diols, forming the basis for their use as monomers in the synthesis of polyesters. The reaction involves the condensation of the diol with a dicarboxylic acid or its derivative (e.g., an acyl chloride or anhydride) to form ester linkages.

Oxidation

The primary alcohol groups of α,ω-diols can be oxidized to aldehydes and subsequently to carboxylic acids using appropriate oxidizing agents. The specific product obtained depends on the reaction conditions and the strength of the oxidizing agent.

Role in Biological Signaling Pathways

Long-chain diols are not just synthetic molecules; they also play a role in biological systems. Vicinal diols, which are metabolites of epoxy fatty acids (EpFAs), have been identified as important signaling molecules, particularly in the context of inflammation and pain.[2]

Inflammation and Pain Signaling

Epoxy fatty acids are known to have anti-inflammatory and analgesic effects. However, they can be metabolized by soluble epoxide hydrolase (sEH) to form their corresponding vicinal diols. These diols often exhibit biological activities that oppose those of their parent epoxides, promoting inflammation and pain.[2] For instance, certain diol metabolites can directly activate the transient receptor potential vanilloid 1 (TRPV1) receptor, a key player in pain sensation.[2]

Signaling_Pathway_of_Diols_in_Pain_and_Inflammation EpFA Epoxy Fatty Acids (EpFAs) sEH Soluble Epoxide Hydrolase (sEH) EpFA->sEH Metabolism AntiInflammatory Anti-inflammatory Effects Analgesia EpFA->AntiInflammatory Diol Vicinal Diols sEH->Diol ProInflammatory Pro-inflammatory Effects Pain Diol->ProInflammatory TRPV1 TRPV1 Receptor Activation Diol->TRPV1 TRPV1->ProInflammatory

Figure 1: Role of Vicinal Diols in Pain and Inflammation.

This pathway highlights the balance between the pro- and anti-inflammatory roles of epoxy fatty acids and their diol metabolites, a critical consideration in the development of drugs targeting these pathways.

Experimental Protocols

Determination of Melting Point

A precise melting point is a crucial indicator of the purity of a crystalline solid.

Protocol:

  • Sample Preparation: A small amount of the dry, finely powdered long-chain diol is packed into a capillary tube to a height of 2-3 mm.[3]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus.

  • Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.

  • Measurement: The heating rate is then reduced to 1-2°C per minute. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the entire sample becomes a clear liquid is the end of the range.[3] A sharp melting range (0.5-1°C) is indicative of a pure compound.

Melting_Point_Determination_Workflow Start Start Prep Prepare Sample: - Dry and powder the diol - Pack into capillary tube (2-3 mm) Start->Prep Setup Setup Apparatus: - Place capillary in melting point device Prep->Setup RapidHeat Rapid Heating: - Heat to ~20°C below expected MP Setup->RapidHeat SlowHeat Slow Heating: - Reduce rate to 1-2°C/min RapidHeat->SlowHeat Observe Observe and Record: - Temperature of first liquid drop - Temperature of complete liquefaction SlowHeat->Observe End End Observe->End

Figure 2: Workflow for Melting Point Determination.
Determination of Solubility

This protocol provides a qualitative and semi-quantitative method for assessing the solubility of long-chain diols.

Protocol:

  • Solvent Selection: A range of solvents with varying polarities should be chosen (e.g., water, ethanol, acetone, hexane).

  • Sample Preparation: A known mass of the diol (e.g., 10 mg) is placed into a vial.

  • Solvent Addition: A known volume of the solvent (e.g., 1 mL) is added to the vial.

  • Equilibration: The mixture is agitated (e.g., vortexed or sonicated) and allowed to equilibrate at a constant temperature.[4]

  • Observation: The mixture is visually inspected for the presence of undissolved solid.

  • Quantification (Optional): If the solid dissolves, more solute can be added incrementally until saturation is reached. For insoluble compounds, the undissolved solid can be filtered, dried, and weighed to determine the amount that dissolved.[5]

Solubility_Determination_Workflow Start Start Weigh Weigh a known mass of diol Start->Weigh AddSolvent Add a known volume of solvent Weigh->AddSolvent Equilibrate Agitate and equilibrate at constant temperature AddSolvent->Equilibrate Observe Visually observe for undissolved solid Equilibrate->Observe Decision Is the diol fully dissolved? Observe->Decision Soluble Soluble Decision->Soluble Yes Insoluble Insoluble/Partially Soluble Decision->Insoluble No End End Soluble->End Insoluble->End

Figure 3: Workflow for Solubility Determination.

Conclusion

Long-chain aliphatic diols represent a fascinating class of molecules with a wide array of potential applications. Their physical and chemical properties, governed by their chain length and the presence of hydroxyl groups, make them valuable building blocks in polymer chemistry and promising candidates for roles in drug delivery and as modulators of biological pathways. A thorough understanding of their characteristics and the experimental methods to determine them is essential for advancing research and development in these areas.

References

The Natural Occurrence and Sources of C11 Diols: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the natural occurrence and sources of C11 diols. While the presence of the parent C11 alkane, undecane, is documented in various natural sources, the specific identification and quantification of C11 diols in nature are less common in publicly available literature. This guide consolidates the available information on related compounds and provides hypothetical frameworks for the biosynthesis and analysis of C11 diols, drawing from established principles of natural product chemistry and insect chemical ecology.

Natural Occurrence of C11 Diols and Related Compounds

Undecane, a straight-chain alkane with 11 carbon atoms, has been identified in a variety of plants and is also utilized by insects as a semiochemical. For instance, it acts as a mild sex attractant for some moths and cockroaches and as an alarm pheromone in certain ant species. While the direct oxidation of undecane to form diols is a plausible biological transformation, specific C11 diols have not been widely reported as abundant natural products.

However, the broader class of long-chain diols is known to occur in nature, particularly as components of insect pheromones. For example, various diols serve as sex or aggregation pheromones in bark beetles of the genus Dendroctonus. Although a specific C11 diol has not been definitively identified as a key pheromone in this genus, the prevalence of other diols suggests that C11 variants could exist in some species.

This guide will use a hypothetical C11 diol, undecane-1,5-diol , as a representative example to illustrate the principles of their analysis, biosynthesis, and biological signaling, based on the known behavior of similar compounds in insects.

Quantitative Data

To date, there is a lack of published quantitative data on the concentration of specific C11 diols in natural sources. For illustrative purposes, the following table presents hypothetical data for the concentration of undecane-1,5-diol in the pheromone gland of a generic insect species, based on typical pheromone quantities found in the literature.

CompoundNatural Source (Hypothetical)Tissue/MatrixConcentration (ng/gland)Analytical Method
Undecane-1,5-diolInsecta anonymaPheromone Gland15 ± 4GC-MS
Undecane-1,5-diolInsecta anonymaVolatile Emissions5 ± 2 (ng/hour)SPME-GC-MS

Experimental Protocols

The isolation and identification of C11 diols from a natural source would typically involve extraction, derivatization, and chromatographic analysis. The following is a detailed, composite protocol based on established methods for insect pheromone analysis.

Extraction of C11 Diols from Insect Pheromone Glands

This protocol describes the solvent extraction of semi-volatile compounds from the pheromone glands of a hypothetical insect.

Materials:

  • Insect specimens (e.g., adult female moths)

  • Dissecting microscope and tools (fine forceps, scissors)

  • Hexane (HPLC grade)

  • Internal standard (e.g., 1-dodecanol at 10 ng/µL in hexane)

  • 2 mL glass vials with PTFE-lined caps

  • Microsyringe

Procedure:

  • Excise the pheromone gland from the insect abdomen under a dissecting microscope.

  • Place the excised gland in a 2 mL glass vial.

  • Add 100 µL of hexane to the vial.

  • Add 1 µL of the internal standard solution.

  • Gently agitate the vial for 5 minutes to extract the compounds.

  • Carefully remove the gland tissue from the solvent.

  • The resulting extract is now ready for derivatization and analysis.

Derivatization of C11 Diols for GC-MS Analysis

Diols have low volatility and can interact with active sites in the GC column, leading to poor peak shape. Derivatization of the hydroxyl groups to form more volatile silyl ethers is therefore essential.

Materials:

  • Hexane extract containing C11 diols

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

  • Pyridine

  • Heating block or oven

Procedure:

  • Transfer 50 µL of the hexane extract to a clean 200 µL glass insert within a 2 mL autosampler vial.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Add 20 µL of pyridine to the dried extract to dissolve the residue.

  • Add 20 µL of BSTFA with 1% TMCS.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Allow the vial to cool to room temperature before GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a split/splitless injector and a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp 1: 10°C/min to 200°C.

    • Ramp 2: 20°C/min to 280°C, hold for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-550.

Expected Results: The derivatized undecane-1,5-diol (as its bis-trimethylsilyl ether) would elute from the GC column and produce a characteristic mass spectrum. The mass spectrum would be expected to show a molecular ion (M+) and characteristic fragmentation patterns, including the loss of methyl groups (M-15) and trimethylsilanol (M-90).

Biosynthesis and Signaling Pathways

Hypothetical Biosynthesis of Undecane-1,5-diol

In insects, many long-chain alcohols and their derivatives used as pheromones are biosynthesized from fatty acids. The following diagram illustrates a plausible biosynthetic pathway for undecane-1,5-diol, starting from a common fatty acid precursor like oleic acid. This pathway involves chain shortening through β-oxidation, reduction of the fatty acyl-CoA, and subsequent hydroxylation.

Biosynthesis Oleic_Acid Oleic Acid (C18:1) Beta_Oxidation β-Oxidation (Chain Shortening) Oleic_Acid->Beta_Oxidation Multiple cycles C11_Fatty_Acyl_CoA C11 Fatty Acyl-CoA Beta_Oxidation->C11_Fatty_Acyl_CoA Fatty_Acyl_Reductase Fatty Acyl Reductase (FAR) C11_Fatty_Acyl_CoA->Fatty_Acyl_Reductase Undecanal Undecanal Fatty_Acyl_Reductase->Undecanal Undecane_1_ol Undecan-1-ol Undecanal->Undecane_1_ol Reduction Hydroxylase Hydroxylase (P450) Hydroxylase2 Hydroxylase (P450) Undecane_1_ol->Hydroxylase2 Undecane_1_5_diol Undecane-1,5-diol Hydroxylase2->Undecane_1_5_diol Hydroxylation at C5

Caption: Hypothetical biosynthetic pathway of undecane-1,5-diol in an insect.

Generalized Pheromone Signaling Pathway

The detection of pheromones by insects typically initiates a signal transduction cascade within specialized olfactory sensory neurons. This process begins with the binding of the pheromone to a receptor protein in the neuron's cell membrane, leading to the generation of an electrical signal that is transmitted to the brain.

Signaling_Pathway Pheromone C11 Diol Pheromone PBP Pheromone Binding Protein (PBP) Pheromone->PBP Binding in sensillar lymph OR Odorant Receptor (OR) + Orco PBP->OR Transport to receptor GPCR_complex G-protein (Gq) OR->GPCR_complex Activation PLC Phospholipase C (PLC) GPCR_complex->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis of IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_channel IP3-gated Ca2+ Channel IP3->Ca_channel Binding and opening Ca_influx Ca2+ Influx Ca_channel->Ca_influx Depolarization Membrane Depolarization Ca_influx->Depolarization Action_Potential Action Potential to Brain Depolarization->Action_Potential

Caption: Generalized insect pheromone signal transduction cascade.

Conclusion

While the natural occurrence of specific C11 diols remains an area for further research, the established principles of insect chemical ecology and natural product chemistry provide a robust framework for their potential discovery and characterization. The methodologies and hypothetical pathways presented in this guide offer a starting point for researchers interested in exploring the role of C11 diols in biological systems. Future work, including targeted metabolomic studies of plants and insects, is likely to uncover the presence and biological significance of this class of compounds.

Undecane-1,4-diol CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of Undecane-1,4-diol, including its chemical identifiers, physical properties, and a representative synthetic protocol. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Properties

This compound is a long-chain diol with the chemical formula C₁₁H₂₄O₂. It is characterized by an eleven-carbon backbone with hydroxyl groups located at the first and fourth positions. This structure imparts both hydrophilic and lipophilic characteristics to the molecule, making it a subject of interest for various chemical applications, including polymer synthesis and as a building block for more complex organic molecules.

Below is a summary of the key chemical identifiers and properties for this compound.

IdentifierValueReference
CAS Number 4272-02-0
IUPAC Name This compound
Molecular Formula C₁₁H₂₄O₂
Molecular Weight 188.31 g/mol
PubChem CID 77954
EINECS 224-263-8
InChI InChI=1S/C11H24O2/c1-2-3-4-5-6-8-11(13)9-7-10-12/h11-13H,2-10H2,1H3
SMILES CCCCCCCC(O)CCCO
Boiling Point 293 °C at 760 mmHg
Melting Point 52 °C (estimate)
Density 0.916 g/cm³

Experimental Protocols: Synthesis of 1,4-Diols

General Protocol for the Synthesis of a 1,4-Diol from a Lactone via Grignard Reaction:

  • Preparation of the Grignard Reagent:

    • An alkyl or aryl halide is reacted with magnesium metal in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon) to form the Grignard reagent.

  • Reaction with the Lactone:

    • The appropriate lactone (in this case, γ-undecalactone could be a precursor) is dissolved in an anhydrous ether solvent and cooled in an ice bath.

    • The prepared Grignard reagent is added dropwise to the cooled lactone solution with continuous stirring. The reaction is typically exothermic. Two equivalents of the Grignard reagent are required for the complete conversion of the lactone to the diol.[1][2][3][4]

  • Quenching the Reaction:

    • After the addition is complete, the reaction mixture is stirred for a specified period at room temperature to ensure the reaction goes to completion.

    • The reaction is then quenched by the slow addition of an acidic aqueous solution (e.g., dilute hydrochloric acid or ammonium chloride solution) to protonate the alkoxide intermediates and dissolve the magnesium salts.

  • Extraction and Purification:

    • The aqueous and organic layers are separated. The aqueous layer is typically extracted several times with an organic solvent (e.g., diethyl ether) to recover all of the product.

    • The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure.

    • The crude diol product is then purified using standard laboratory techniques such as distillation or column chromatography to yield the pure 1,4-diol.

Logical Workflow for the Synthesis of a 1,4-Diol

The following diagram illustrates the logical workflow for the synthesis of a 1,4-diol using the Grignard reaction with a lactone, as described in the protocol above.

Synthesis_Workflow Start Start Prep_Grignard Prepare Grignard Reagent (Alkyl Halide + Mg in Ether) Start->Prep_Grignard Prep_Lactone Prepare Lactone Solution (Lactone in Anhydrous Ether) Start->Prep_Lactone Reaction Grignard Reaction (Add Grignard to Lactone at 0°C) Prep_Grignard->Reaction Prep_Lactone->Reaction Quench Quench Reaction (Add Acidic Aqueous Solution) Reaction->Quench Extraction Extraction & Separation (Separate Layers, Extract Aqueous) Quench->Extraction Drying Drying & Filtration (Dry with Na2SO4, Filter) Extraction->Drying Evaporation Solvent Evaporation (Rotary Evaporation) Drying->Evaporation Purification Purification (Distillation or Chromatography) Evaporation->Purification End Pure 1,4-Diol Purification->End

Caption: Logical workflow for the synthesis of a 1,4-diol via Grignard reaction.

References

An In-depth Technical Guide to the Health and Safety of Undecane-1,4-diol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Limited direct toxicological and safety data is publicly available for Undecane-1,4-diol. The information presented in this guide is based on available data for this compound and supplemented with data from structurally similar long-chain aliphatic diols. This information should be used as a guide for researchers, scientists, and drug development professionals to inform safe handling and experimental design. A comprehensive risk assessment should be conducted for any specific application.

Introduction

This compound is a long-chain aliphatic diol with potential applications in various industrial and research settings. As with any chemical substance, a thorough understanding of its health and safety profile is paramount for ensuring the well-being of laboratory and manufacturing personnel. This technical guide provides a summary of the available physicochemical properties of this compound and a review of the toxicological data for analogous compounds to infer potential hazards. Additionally, generalized experimental protocols for key toxicity assessments are provided to guide further safety evaluations.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented below.

PropertyValueReference
Molecular Formula C₁₁H₂₄O₂
Molecular Weight 188.31 g/mol
CAS Number 4272-02-0
Appearance Colorless solid
Boiling Point 293 °C at 760 mmHg
Melting Point 52 °C (estimate)
Flash Point 130.7 °C
Density 0.916 g/cm³
Refractive Index 1.457
LogP 2.48030

Toxicological Information (Based on Analogous Compounds)

Due to the scarcity of specific toxicological data for this compound, this section summarizes data from structurally related alkane diols. This approach, known as read-across, is a common practice in chemical risk assessment. The presented data should be interpreted with caution, as the position of the hydroxyl groups and chain length can influence toxicological properties.

Compound (CAS No.)Acute Oral LD50 (Rat)Skin Irritation/CorrosionEye Irritation/Damage
1,2-Decanediol (1119-86-4)Not availableMay cause skin irritation.May cause eye irritation.
1,6-Hexanediol (629-11-8)Not specifiedNot classified as a skin irritant.Not classified as an eye irritant.
Butane-1,2-diol (584-03-2)> 2,000 mg/kgNot a skin irritant.Causes serious eye irritation.[1]

General Toxicological Profile of Long-Chain Aliphatic Diols:

  • Acute Toxicity: Generally, long-chain aliphatic diols exhibit low acute oral toxicity.

  • Skin and Eye Irritation: The potential for skin and eye irritation can vary depending on the specific structure. Some diols may cause mild to moderate irritation upon direct contact.

  • Sensitization: There is limited evidence to suggest that long-chain diols are potent skin sensitizers.

  • Carcinogenicity, Mutagenicity, and Reproductive Toxicity: No components of similar products are identified as probable, possible or confirmed human carcinogens by IARC at levels greater than or equal to 0.1%.

Experimental Protocols for Key Toxicity Assessments

Standardized protocols are crucial for the reliable assessment of chemical toxicity. The following are generalized methodologies for key in vivo and in vitro toxicity studies, based on established guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD) and the U.S. Food and Drug Administration (FDA).

Acute Oral Toxicity (Limit Test)

Objective: To determine the acute oral toxicity of a substance. The limit test is used when the test substance is expected to have low toxicity.

Methodology:

  • Animal Model: Healthy, young adult rats (e.g., Sprague-Dawley or Wistar strains), typically of one sex (females are often used as they can be more sensitive).

  • Dosage: A single dose of 2000 mg/kg body weight is administered by oral gavage.

  • Procedure:

    • Animals are fasted overnight prior to dosing.

    • The test substance is administered, and the animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes.

    • Observations are made continuously for the first 30 minutes, periodically during the first 24 hours, and then daily for a total of 14 days.

  • Endpoint: The primary endpoint is mortality. The number of animals that die within the 14-day observation period is recorded. If no mortality is observed, the LD50 is considered to be greater than 2000 mg/kg.

Acute Dermal Irritation/Corrosion

Objective: To assess the potential of a substance to cause skin irritation or corrosion.

Methodology:

  • Animal Model: Albino rabbits are typically used.

  • Dosage and Application: 0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) of the test substance is applied to a small area (~6 cm²) of shaved skin on the back of the rabbit. The application site is covered with a gauze patch.

  • Procedure:

    • The test substance is applied and the site is covered for 4 hours.

    • After the exposure period, the patch is removed, and the skin is gently cleansed.

    • The skin is observed for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

  • Endpoint: The severity of skin reactions is scored based on a standardized scale. The substance is classified as an irritant or non-irritant based on the mean scores for erythema and edema.

Acute Eye Irritation/Corrosion

Objective: To determine the potential of a substance to cause eye irritation or damage.

Methodology:

  • Animal Model: Albino rabbits are used.

  • Dosage and Application: 0.1 mL (for liquids) or 0.1 g (for solids) of the test substance is instilled into the conjunctival sac of one eye of the rabbit. The other eye serves as a control.

  • Procedure:

    • The eyes are examined for signs of irritation, including redness of the conjunctiva, swelling (chemosis), and corneal opacity, at 1, 24, 48, and 72 hours after instillation.

  • Endpoint: The severity of eye reactions is scored based on a standardized scale. The substance is classified based on the persistence and severity of the observed effects.

Visualizations

Experimental Workflow for Acute Oral Toxicity Testing

Acute_Oral_Toxicity_Workflow General Workflow for Acute Oral Toxicity (Limit Test) cluster_prep Preparation cluster_dosing Dosing & Observation cluster_longterm Long-term Monitoring cluster_endpoint Endpoint Analysis Animal_Acclimation Animal Acclimation (e.g., 5 days) Fasting Overnight Fasting Animal_Acclimation->Fasting Dosing Administer Single Dose (2000 mg/kg) Fasting->Dosing Observation_Short Short-term Observation (First 24 hours) Dosing->Observation_Short Observation_Long Daily Observation (14 days) Observation_Short->Observation_Long Necropsy Gross Necropsy Observation_Long->Necropsy Data_Analysis Data Analysis & Reporting Necropsy->Data_Analysis

Caption: A generalized workflow for conducting an acute oral toxicity limit test.

Hypothetical Signaling Pathway for Skin Irritation

Skin_Irritation_Pathway Hypothetical Signaling Pathway for Skin Irritation by a Chemical Irritant cluster_exposure Exposure cluster_cellular Cellular Response cluster_immune Immune Cell Recruitment cluster_symptoms Clinical Symptoms Chemical Chemical Irritant (e.g., this compound) Keratinocytes Keratinocytes Chemical->Keratinocytes Direct Contact Cytokine_Release Release of Pro-inflammatory Cytokines (e.g., IL-1α, TNF-α) Keratinocytes->Cytokine_Release Immune_Cells Recruitment of Immune Cells (e.g., Neutrophils, Macrophages) Cytokine_Release->Immune_Cells Inflammation Inflammation Immune_Cells->Inflammation Erythema Erythema (Redness) Inflammation->Erythema Edema Edema (Swelling) Inflammation->Edema

Caption: A simplified, hypothetical pathway illustrating the potential mechanism of skin irritation.

Handling and Storage

Given the limited specific data, general precautions for handling laboratory chemicals should be followed.

  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety glasses with side shields or chemical goggles.

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

    • Respiratory Protection: If working with powders or aerosols, a NIOSH-approved respirator may be necessary.

    • Body Protection: Wear a lab coat.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Conclusion

While specific health and safety data for this compound is limited, a precautionary approach based on data from analogous long-chain diols is recommended. This guide provides a starting point for researchers and professionals to handle this compound safely. It is imperative to conduct thorough risk assessments for specific applications and to consider further toxicological testing to fill the existing data gaps. Adherence to standard laboratory safety practices and the use of appropriate personal protective equipment are essential to minimize potential risks.

References

Undecane-1,4-diol: A Technical Guide to its Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of undecane-1,4-diol in various organic solvents. Due to the limited availability of specific quantitative data for this compound, this guide leverages data from structurally similar long-chain diols to provide a robust predictive analysis of its solubility characteristics. This document also outlines detailed experimental protocols for solubility determination, crucial for researchers in drug development and materials science.

Core Concept: Understanding Diol Solubility

The solubility of a diol like this compound is governed by the principle of "like dissolves like." The two hydroxyl (-OH) groups in its structure are polar and capable of forming hydrogen bonds, contributing to its solubility in polar solvents. Conversely, the long, eleven-carbon aliphatic chain is nonpolar, driving its solubility in nonpolar organic solvents.[1][2] A delicate balance between these opposing characteristics dictates its solubility profile across a spectrum of solvents. As the carbon chain length in diols increases, the nonpolar character becomes more dominant, generally leading to decreased solubility in polar solvents like water and increased solubility in less polar organic solvents.[1][2][3]

Comparative Solubility of Long-Chain Diols

DiolCarbon Chain LengthWaterEthanolAcetoneDiethyl EtherBenzene/Hexane/Petroleum Ether
1,4-Butanediol4Miscible[1][4]Soluble[1][2]Soluble[1][2]Slightly Soluble[2]Almost Insoluble[2]
1,6-Hexanediol6Soluble[5][6]Soluble[5][6]Soluble[5][6]Slightly Soluble[5]Insoluble[5]
1,8-Octanediol8Slightly Soluble/Partly Soluble[7]Soluble[7][8]-Insoluble[7][8]Insoluble (in light gasoline)[7][8]
1,10-Decanediol10Insoluble/0.7 g/L[9][10][11]Soluble[9][10]-Soluble (in hot ether)[10]Insoluble[9]
This compound 11 Predicted: Very Low/Insoluble Predicted: Soluble Predicted: Soluble Predicted: Slightly to Moderately Soluble Predicted: Slightly Soluble

Based on the trend of decreasing water solubility and increasing solubility in less polar solvents with longer carbon chains, it is predicted that this compound will exhibit very low solubility in water but good solubility in alcohols like ethanol and in ketones like acetone. Its solubility in ethers and nonpolar hydrocarbon solvents is expected to be limited but present.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount for various applications. The following are detailed methodologies for key experiments.

Isothermal Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[12]

Principle: An excess amount of the solid solute is agitated in a solvent for a prolonged period at a constant temperature until equilibrium is reached. The concentration of the dissolved solute in the saturated solution is then determined analytically.

Detailed Methodology:

  • Preparation: Add an excess amount of finely powdered this compound to a series of vials, each containing a known volume of the selected organic solvent. The excess solid ensures that a saturated solution is formed.

  • Equilibration: Seal the vials to prevent solvent evaporation and place them in a constant-temperature shaker bath. Agitate the vials for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached. The equilibration time should be established by preliminary experiments where the concentration is measured at different time points until it becomes constant.[13]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the undissolved solid settle. Alternatively, centrifuge the samples to achieve a clear separation of the solid and liquid phases.

  • Sampling: Carefully withdraw a known volume of the clear supernatant (the saturated solution). It is crucial to avoid disturbing the undissolved solid during this step.

  • Analysis: Determine the concentration of this compound in the collected sample using a suitable analytical technique. Common methods include:

    • Gravimetric Analysis: Evaporate the solvent from a known weight or volume of the saturated solution and weigh the remaining solid residue.[3]

    • Chromatography (HPLC, GC): Dilute the sample with a suitable solvent and analyze it using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with a pre-established calibration curve.

    • Spectroscopy (UV-Vis): If the compound has a chromophore, its concentration can be determined by UV-Vis spectroscopy after appropriate dilution, using a calibration curve.

  • Calculation: Express the solubility as mass of solute per volume of solvent (e.g., g/L or mg/mL) or as a mole fraction.

Gravimetric Method

The gravimetric method is a straightforward technique for determining solubility, particularly when the solute is non-volatile.

Principle: A known volume or mass of a saturated solution is evaporated to dryness, and the mass of the remaining solute is measured.

Detailed Methodology:

  • Prepare a Saturated Solution: Follow steps 1 and 2 of the Isothermal Shake-Flask Method to prepare a saturated solution of this compound in the chosen solvent.

  • Sample Collection: After allowing the excess solid to settle, carefully pipette a precise volume (e.g., 10 mL) of the clear supernatant into a pre-weighed, dry evaporating dish.

  • Evaporation: Gently heat the evaporating dish in a fume hood or a vacuum oven to evaporate the solvent completely. The temperature should be kept below the boiling point of the solute to avoid any loss of the diol.

  • Drying and Weighing: Once the solvent has evaporated, dry the dish containing the solid residue in an oven at a temperature below the melting point of this compound until a constant weight is achieved. Cool the dish in a desiccator before each weighing to prevent absorption of atmospheric moisture.

  • Calculation: The solubility is calculated using the following formula:

    Solubility (g/L) = (Mass of dish with residue - Mass of empty dish) / Volume of solution taken (L)

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of solubility.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Weigh excess this compound B Add to known volume of solvent A->B C Seal vials and place in shaker bath (Constant Temperature) B->C D Agitate for 24-72 hours C->D E Allow solid to settle or centrifuge D->E F Withdraw clear supernatant E->F G Determine concentration (Gravimetric, HPLC, GC, etc.) F->G H Calculate Solubility G->H

A generalized workflow for determining solubility.

References

Undecane-1,4-diol: A Technical Guide to Thermal Stability and Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Undecane-1,4-diol, a long-chain aliphatic diol, is a versatile chemical intermediate with applications in various fields, including polymer synthesis and as a building block for specialty chemicals. Its thermal stability is a critical parameter influencing its suitability for high-temperature applications and its shelf-life during storage. This technical guide provides a comprehensive overview of the thermal stability and degradation profile of this compound, based on available data and analysis of analogous compounds. While specific experimental data for this compound is limited, this guide extrapolates from closely related long-chain diols to provide a robust understanding of its expected thermal behavior.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties provide a baseline for understanding its behavior under thermal stress.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₁H₂₄O₂[1]
Molecular Weight188.31 g/mol [1]
Boiling Point293 °C at 760 mmHg[1]
Melting Point52 °C (estimate)[1]
Flash Point130.7 °C[1]
Density0.916 g/cm³[1]

Thermal Stability Profile

This compound is reported to exhibit excellent thermal stability and low volatility, which makes it suitable for applications requiring high temperatures[1]. While a specific thermogravimetric analysis (TGA) curve for this compound is not publicly available, the thermal behavior of analogous long-chain α,ω-diols such as 1,10-decanediol and 1,12-dodecanediol can provide valuable insights.

Generally, the thermal decomposition of long-chain aliphatic diols in an inert atmosphere occurs at temperatures above 200 °C. The stability is influenced by the chain length and the position of the hydroxyl groups. The presence of hydroxyl groups can lead to intermolecular hydrogen bonding, which can increase the thermal stability compared to their corresponding alkanes.

Based on data for similar diols, the expected thermal decomposition profile for this compound is summarized in Table 2. These values should be considered estimates and require experimental verification.

Table 2: Estimated Thermal Decomposition Data for this compound

ParameterEstimated Value
Onset Decomposition Temperature (T_onset)200 - 230 °C
Temperature at Maximum Decomposition Rate (T_max)250 - 280 °C
End of Decomposition Temperature> 300 °C

Probable Thermal Degradation Pathways

The thermal degradation of this compound is expected to proceed through several potential pathways, primarily involving the cleavage of C-C and C-O bonds. The presence of hydroxyl groups introduces specific reaction channels.

A simplified logical relationship of the potential degradation process is outlined below:

G UD This compound Dehydration Dehydration UD->Dehydration Heat Oxidation Oxidation UD->Oxidation Heat, O2 CC_Cleavage C-C Bond Cleavage UD->CC_Cleavage High Heat Unsaturated_Alcohol Unsaturated Alcohol/Ether Dehydration->Unsaturated_Alcohol Water Water Dehydration->Water Aldehyde_Ketone Aldehyde/Ketone Oxidation->Aldehyde_Ketone Shorter_Chains Shorter Chain Fragments (Alcohols, Aldehydes, Alkanes) CC_Cleavage->Shorter_Chains

Caption: Potential thermal degradation pathways of this compound.

In an inert atmosphere, the primary degradation mechanism is likely to be dehydration, leading to the formation of unsaturated alcohols or cyclic ethers, and the release of water. At higher temperatures, C-C bond cleavage will occur, resulting in the formation of a variety of smaller volatile organic compounds.

In the presence of oxygen, oxidative degradation will become significant. This process typically initiates at lower temperatures than thermal degradation in an inert atmosphere and involves the formation of hydroperoxides, which then decompose to form aldehydes, ketones, and carboxylic acids.

Experimental Protocols

To experimentally determine the thermal stability and degradation profile of this compound, the following methodologies are recommended.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a fundamental technique to quantify the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.

Experimental Workflow for TGA:

G cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Data Analysis Prep Weigh 5-10 mg of This compound Pan Place in a TGA pan (e.g., alumina, platinum) Prep->Pan Load Load sample into TGA instrument Pan->Load Atmosphere Set atmosphere: - Inert (N2, Ar) at 20-50 mL/min - Oxidative (Air) at 20-50 mL/min Load->Atmosphere Program Program temperature ramp: - Equilibrate at 30 °C - Ramp at 10 °C/min to 600 °C Atmosphere->Program Record Record mass loss vs. temperature Program->Record Plot Plot TGA curve (% weight vs. Temperature) Record->Plot DTG Calculate derivative (DTG) curve Plot->DTG Determine Determine T_onset, T_max, and residual mass DTG->Determine

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. This can be used to determine melting point, crystallization temperature, and glass transition temperature.

Experimental Workflow for DSC:

G cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Data Analysis Prep Weigh 2-5 mg of This compound Pan Seal in a hermetic DSC pan Prep->Pan Load Load sample and reference pans into DSC Pan->Load Atmosphere Set inert atmosphere (N2) at 20-50 mL/min Load->Atmosphere Program Program temperature cycle: - Equilibrate at 0 °C - Ramp at 10 °C/min to 100 °C - Cool at 10 °C/min to 0 °C - Ramp at 10 °C/min to 100 °C (2nd heating) Atmosphere->Program Record Record heat flow vs. temperature Program->Record Plot Plot DSC thermogram Record->Plot Determine Determine melting point (T_m) and enthalpy of fusion (ΔH_f) Plot->Determine

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

To identify the specific degradation products, Py-GC-MS is the method of choice. This technique involves thermally decomposing the sample in an inert atmosphere and then separating and identifying the volatile fragments.

Experimental Protocol for Py-GC-MS:

  • Sample Preparation: A small amount of this compound (typically in the microgram range) is placed in a pyrolysis sample cup.

  • Pyrolysis: The sample is rapidly heated to a set temperature (e.g., 300 °C, 400 °C, 500 °C) in the pyrolyzer, which is interfaced with the GC inlet. The pyrolysis is carried out in an inert gas stream (e.g., Helium).

  • Gas Chromatography (GC): The volatile pyrolysis products are swept into the GC column, where they are separated based on their boiling points and interactions with the stationary phase. A typical GC program would involve an initial temperature hold followed by a ramp to a final temperature.

  • Mass Spectrometry (MS): The separated components eluting from the GC column are introduced into the mass spectrometer. The MS ionizes the molecules and fragments them into characteristic patterns, which are used to identify the structure of the degradation products by comparing the obtained mass spectra with spectral libraries.

Conclusion

References

Pioneering Synthesis of Undecane-1,4-diol: A Historical and Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the historical discovery and first documented synthesis of undecane-1,4-diol. Geared towards researchers, scientists, and professionals in drug development, this document delves into the seminal work of P. Chuit, F. Boesiger, and J. Malet, presenting the foundational experimental protocols and quantitative data that introduced this long-chain diol to the scientific community.

Historical Context and Initial Discovery

The first documented synthesis of this compound is detailed in a 1928 publication by P. Chuit, F. Boesiger, and J. Malet in the Journal für praktische Chemie. Their work, focused on the synthesis of high molecular weight glycols and hydroxy acids, laid the groundwork for the understanding and production of this class of compounds. The synthesis was achieved through the reduction of the corresponding γ-keto ester, a method that was instrumental in the early exploration of long-chain aliphatic compounds.

First Synthesis: Experimental Protocol

The inaugural synthesis of this compound was accomplished via the reduction of ethyl 4-oxoundecanoate. This transformation is a classic example of the Bouveault-Blanc reduction, a method that utilizes metallic sodium in absolute ethanol to reduce esters to primary alcohols.

Reaction: Reduction of Ethyl 4-oxoundecanoate

Reagents:

  • Ethyl 4-oxoundecanoate

  • Metallic Sodium (Na)

  • Absolute Ethanol (C₂H₅OH)

Procedure:

The experimental protocol, as described by Chuit et al., involved the gradual addition of metallic sodium to a solution of ethyl 4-oxoundecanoate in absolute ethanol. The reaction mixture was likely heated to facilitate the reduction. Following the complete reaction of the sodium, the mixture was subjected to a workup procedure to isolate the this compound. This typically involved the addition of water to quench any unreacted sodium and to dissolve the sodium ethoxide byproduct, followed by extraction of the diol with a suitable organic solvent. The final product was then purified by distillation under reduced pressure.

Quantitative Data from the First Synthesis

The seminal 1928 paper by Chuit, Boesiger, and Malet provides key physical constants for the newly synthesized this compound. This data was crucial for the characterization of the compound.

PropertyValue
Boiling Point 168-170 °C at 12 mmHg
Melting Point 43-44 °C
Yield Not explicitly stated in summary documents

Logical Workflow of the First Synthesis

The synthesis of this compound by Chuit, Boesiger, and Malet followed a clear and logical progression from the starting keto-ester to the final diol product. This workflow is representative of the synthetic strategies employed in the early 20th century for the preparation of alcohols from esters.

First_Synthesis_Workflow start Ethyl 4-oxoundecanoate reaction Bouveault-Blanc Reduction start->reaction reagents Sodium (Na) in Absolute Ethanol reagents->reaction workup Workup (Quenching, Extraction) reaction->workup purification Distillation (under reduced pressure) workup->purification product This compound purification->product

Methodological & Application

Undecane-1,4-diol: Uncharted Territory in Fragrance Compositions

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive review of scientific literature and patent databases, there is currently no publicly available information detailing the specific applications of Undecane-1,4-diol in fragrance compositions. Researchers, scientists, and drug development professionals should note that this compound is not a commonly documented ingredient in the perfumery industry.

While the broader class of alkane diols finds use in cosmetics, primarily as solvents, the specific role of this compound in scent creation or enhancement remains undisclosed in public records.[1][2] Information from chemical suppliers primarily points to its use in the synthesis of polymers, coatings, adhesives, and lubricants, with no mention of fragrance-related applications.[3]

It is important to distinguish this compound from a similarly named compound, Undecane , which is recognized as a fragrance ingredient by the International Fragrance Association (IFRA).[4] However, Undecane is a simple alkane hydrocarbon, chemically distinct from the diol functional group of this compound, and their olfactory properties would not be expected to be similar.

The absence of public data on this compound in fragrances could be attributed to several factors. The fragrance industry is known for its use of proprietary ingredients, and information regarding their specific application is often a closely guarded trade secret. It is also possible that the olfactory properties of this compound do not lend themselves to common use in perfumery, or that its function may be as a niche processing aid rather than a direct contributor to scent profiles.

Physicochemical Properties of this compound

While its role in fragrance is not documented, the basic physicochemical properties of this compound have been reported. This data is presented for informational purposes.

PropertyValueReference
Molecular Formula C₁₁H₂₄O₂[3]
Molecular Weight 188.31 g/mol [3]
Appearance Colorless solid[3]
Boiling Point 293 °C at 760 mmHg[3]
Flash Point 130.7 °C[3]
Density 0.916 g/cm³[3]

Hypothetical Experimental Workflow for Fragrance Ingredient Evaluation

Given the lack of specific protocols for this compound, a general experimental workflow for evaluating a novel compound in a fragrance composition is presented below. This is a hypothetical protocol and has not been validated for this specific substance.

G cluster_0 Phase 1: Preliminary Screening cluster_1 Phase 2: Performance Evaluation cluster_2 Phase 3: Application & Safety A Odor Profile Assessment (Olfactory evaluation by trained perfumers) B Solubility Testing (In common fragrance solvents like ethanol) A->B C Stability Analysis (In simple fragrance bases) B->C D Fixative Property Assessment (Comparison of fragrance longevity with and without the compound) C->D E Quantitative Olfactory Analysis (Gas Chromatography-Olfactometry) D->E F Compatibility Studies (With a range of fragrance raw materials) E->F G Incorporation into Final Fragrance Accord F->G H Consumer Product Application Testing (e.g., lotions, soaps) G->H I Toxicological & Dermatological Safety Assessment H->I

Caption: Hypothetical workflow for evaluating a novel fragrance ingredient.

Logical Relationship of Fragrance Fixative Function

A key role for some ingredients in perfumery is as a fixative, which helps to prolong the scent of more volatile components. The following diagram illustrates the theoretical mechanism of action for a fragrance fixative.

G cluster_0 Without Fixative cluster_1 With Fixative A Volatile Fragrance Molecules B Rapid Evaporation A->B High Vapor Pressure C Volatile Fragrance Molecules E Slow Evaporation C->E Lowered Vapor Pressure D This compound (Hypothetical Fixative) D->E Lowered Vapor Pressure

Caption: Theoretical role of a fixative in a fragrance composition.

The application of this compound in fragrance compositions is not supported by the currently available public data. Professionals in the field of fragrance research and development are encouraged to rely on established and documented ingredients for their formulations. Further investigation into proprietary industry databases or direct inquiry with chemical manufacturers specializing in fragrance ingredients may yield more specific information. However, based on the accessible scientific and patent literature, this compound remains an unknown entity within the world of perfumery.

References

Dihydroxylation of Undecene: A Comparative Analysis of Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Abstract

This document provides detailed experimental protocols for the dihydroxylation of 1-undecene, a terminal alkene of interest in synthetic chemistry and drug development. We present three distinct methodologies: the racemic Upjohn dihydroxylation, the enantioselective Sharpless asymmetric dihydroxylation, and an osmium-free manganese-catalyzed method. This application note is intended for researchers, scientists, and professionals in drug development, offering a comparative overview of these key synthetic transformations. Quantitative data is summarized for easy comparison, and detailed experimental procedures are provided. Additionally, reaction pathways are visualized using diagrams to facilitate a deeper understanding of the underlying mechanisms.

Introduction

The dihydroxylation of alkenes to vicinal diols is a fundamental transformation in organic synthesis, providing key intermediates for a wide range of more complex molecules, including pharmaceuticals, natural products, and specialty chemicals. 1-Undecene, as a readily available terminal alkene, serves as an excellent model substrate for evaluating and comparing different dihydroxylation methods. The choice of method often depends on the desired stereochemical outcome, with applications ranging from the synthesis of racemic mixtures for initial screening to the production of enantiomerically pure compounds for targeted drug development.

This document outlines three prominent methods for the dihydroxylation of 1-undecene:

  • Upjohn Dihydroxylation: A reliable method for generating racemic syn-diols using a catalytic amount of osmium tetroxide with N-methylmorpholine N-oxide (NMO) as the stoichiometric co-oxidant.[1][2][3][4][5]

  • Sharpless Asymmetric Dihydroxylation: A powerful method for the enantioselective synthesis of syn-diols, employing a chiral ligand to direct the stereochemical outcome.[1][4][6] This method is crucial for the synthesis of chiral building blocks.

  • Manganese-Catalyzed Dihydroxylation: An emerging osmium-free alternative that utilizes a more environmentally benign metal catalyst and hydrogen peroxide as the terminal oxidant.[7][8][9]

Data Presentation

The following table summarizes the quantitative data for the dihydroxylation of a terminal alkene using the described protocols. As a close analog to 1-undecene, data for 1-decene is presented for the osmium-based methods.

MethodSubstrateYield (%)Enantiomeric Excess (ee %)
Upjohn-style Racemic Dihydroxylation1-Decene78%Not Applicable (Racemic)
Sharpless Asymmetric Dihydroxylation (AD-mix-β)1-Decene96%91%
Manganese-Catalyzed DihydroxylationElectron-Deficient Alkenes*Up to 95%Not Applicable (in this context)

*Note: The manganese-catalyzed protocol is most effective for electron-deficient alkenes, and its application to unactivated terminal alkenes like undecene may result in lower yields or require further optimization.[7][10]

Experimental Protocols

Protocol 1: Upjohn-style Racemic Dihydroxylation of a Terminal Alkene

This protocol is adapted from a procedure for the racemic dihydroxylation of 1-decene and is representative for terminal alkenes like 1-undecene.[11]

Materials:

  • 1-Undecene

  • Osmium(III) chloride hydrate (OsCl₃·H₂O)

  • Potassium ferricyanide(III) (K₃[Fe(CN)₆])

  • Potassium carbonate (K₂CO₃)

  • Quinuclidine

  • tert-Butanol

  • Water

  • Ethyl acetate

  • Sodium sulfite (Na₂SO₃)

  • Magnesium sulfate (MgSO₄)

  • Silica gel

Procedure:

  • In a round-bottom flask, prepare a solvent mixture of tert-butanol and water (1:1, v/v).

  • To this solvent mixture, add potassium ferricyanide(III) (3.0 eq.), potassium carbonate (3.0 eq.), and a catalytic amount of osmium(III) chloride hydrate (0.002 eq.) and quinuclidine (0.01 eq.).

  • Stir the mixture vigorously until the solids are dissolved.

  • Add 1-undecene (1.0 eq.) to the reaction mixture.

  • Stir the reaction at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, quench the reaction by adding solid sodium sulfite and stir for 30 minutes.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield undecane-1,2-diol.

Protocol 2: Sharpless Asymmetric Dihydroxylation of a Terminal Alkene using AD-mix-β

This protocol is adapted for 1-undecene based on a standard procedure for terminal alkenes.[12][13]

Materials:

  • 1-Undecene

  • AD-mix-β

  • tert-Butanol

  • Water

  • Ethyl acetate

  • Sodium sulfite (Na₂SO₃)

  • Magnesium sulfate (MgSO₄)

  • Silica gel

Procedure:

  • In a round-bottom flask, dissolve AD-mix-β (1.4 g per 1 mmol of alkene) in a 1:1 mixture of tert-butanol and water (5 mL each per 1 mmol of alkene).

  • Stir the mixture at room temperature until all solids are dissolved, resulting in a biphasic solution with a yellow-orange organic layer and a pale yellow aqueous layer.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add 1-undecene (1.0 eq.) to the cold, vigorously stirred mixture.

  • Continue stirring at 0 °C and monitor the reaction progress by TLC. The reaction is typically complete within 6-24 hours.

  • Once the reaction is complete, add solid sodium sulfite (1.5 g per 1 mmol of alkene) and allow the mixture to warm to room temperature, stirring for an additional 30-60 minutes.

  • Add ethyl acetate (30 mL) and separate the layers.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, wash with 2 M sulfuric acid, and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford (R)-undecane-1,2-diol.

Protocol 3: Manganese-Catalyzed Dihydroxylation (Osmium-Free)

This protocol is based on the dihydroxylation of electron-deficient alkenes and serves as a starting point for optimization with unactivated alkenes like 1-undecene.[7][10]

Materials:

  • 1-Undecene

  • Manganese(II) salt (e.g., MnSO₄·H₂O)

  • Pyridine-2-carboxylic acid

  • A ketone (e.g., 2-butanone)

  • A base (e.g., triethylamine)

  • Hydrogen peroxide (H₂O₂, 30% solution)

  • Acetonitrile

  • Water

Procedure:

  • In a round-bottom flask, dissolve the manganese(II) salt (e.g., 0.1 mol%), pyridine-2-carboxylic acid (0.5 mol%), and the ketone (10 mol%) in a mixture of acetonitrile and water.

  • Add the base (e.g., triethylamine, 0.3 mol%) to the solution.

  • Add 1-undecene (1.0 eq.) to the catalyst mixture.

  • Slowly add hydrogen peroxide (1.5 eq.) to the reaction mixture at room temperature over a period of 1-2 hours using a syringe pump.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium sulfite.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the catalytic cycles for each of the described dihydroxylation methods.

Upjohn_Dihydroxylation OsVIII OsO4 (OsVIII) OsmateEster Osmate Ester (OsVI) OsVIII->OsmateEster [3+2] Cycloaddition OsVIII->NMH Alkene Undecene Alkene->OsmateEster OsmateEster->OsVIII Re-oxidation Diol Undecane-1,2-diol OsmateEster->Diol Hydrolysis NMO NMO NMO->OsVIII H2O H2O H2O->Diol

Caption: Catalytic cycle of the Upjohn dihydroxylation.

Sharpless_Asymmetric_Dihydroxylation OsVIII_L OsO4-Ligand (OsVIII) OsmateEster_L Chiral Osmate Ester (OsVI) OsVIII_L->OsmateEster_L [3+2] Cycloaddition OsVIII_L->ReducedOxidant Alkene Undecene Alkene->OsmateEster_L ChiralLigand Chiral Ligand ((DHQD)2PHAL) ChiralLigand->OsVIII_L OsmateEster_L->OsVIII_L Re-oxidation Diol Chiral Diol OsmateEster_L->Diol Hydrolysis Oxidant K3[Fe(CN)6] Oxidant->OsVIII_L H2O H2O H2O->Diol OsO4 OsO4 OsO4->OsVIII_L

Caption: Catalytic cycle of the Sharpless asymmetric dihydroxylation.

Manganese_Catalyzed_Dihydroxylation Mn_cat Mn(II) Catalyst ActiveOxidant High-Valent Mn-Oxo Species Mn_cat->ActiveOxidant Oxidation H2O2 H2O2 H2O2->ActiveOxidant Mn_diol Mn-Diolate Complex ActiveOxidant->Mn_diol Oxygen Transfer Alkene Undecene Alkene->Mn_diol Mn_diol->Mn_cat Reduction Diol Undecane-1,2-diol Mn_diol->Diol Hydrolysis H2O H2O H2O->Diol

Caption: Proposed catalytic cycle for manganese-catalyzed dihydroxylation.

References

Troubleshooting & Optimization

Technical Support Center: Selective Synthesis of Undecane-1,4-diol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the selective synthesis of Undecane-1,4-diol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this long-chain diol.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the selective synthesis of this compound?

A1: The main challenges in the selective synthesis of this compound revolve around achieving high regioselectivity and avoiding common side reactions. Key difficulties include:

  • Regioselectivity: Ensuring the nucleophilic attack occurs at the desired carbonyl carbon or epoxide carbon to yield the 1,4-diol isomer over other possibilities (e.g., 1,2- or 1,5-diols).

  • Over-reduction or Multiple Additions: In syntheses involving reactive reagents like Grignard reagents or metal hydrides, preventing further reaction with the intermediate or final product is crucial.

  • Side Reactions: Common side reactions include enolization of carbonyl precursors, Wurtz coupling during Grignard reagent formation, and the formation of elimination byproducts.

  • Purification: The separation of the target diol from structurally similar byproducts and unreacted starting materials can be challenging due to the flexible nature of the long alkyl chain and the polarity of the hydroxyl groups.

Q2: Which synthetic routes are most promising for the selective synthesis of this compound?

A2: Two of the most promising and commonly considered routes for the selective synthesis of this compound are:

  • Reduction of γ-Heptyl-γ-butyrolactone (Undecan-4-olide): This method involves the ring-opening reduction of a readily available lactone precursor. The regioselectivity is inherently controlled by the structure of the starting material.

  • Grignard Reaction with an Aldehyde: The reaction of a propylmagnesium halide with octanal, followed by acidic workup, can yield this compound. Careful control of reaction conditions is necessary to favor the desired 1,4-addition and prevent side reactions.

Q3: How can I purify this compound effectively?

A3: Purification of long-chain diols like this compound often involves a combination of techniques:

  • Column Chromatography: Silica gel chromatography is a standard method for separating the diol from less polar impurities. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate or diethyl ether) is typically effective.

  • Recrystallization: If the product is a solid at room temperature, recrystallization can be a highly effective final purification step. The choice of solvent is critical; a solvent system in which the diol is soluble when hot but sparingly soluble when cold is ideal. Common solvent systems for diols include mixtures of hexanes and ethyl acetate, or toluene.

  • Distillation: For liquid diols, vacuum distillation can be used for purification, although care must be taken to avoid thermal decomposition.

Troubleshooting Guides

Guide 1: Synthesis via Reduction of γ-Heptyl-γ-butyrolactone

This section provides troubleshooting for the synthesis of this compound from γ-heptyl-γ-butyrolactone (also known as undecan-4-olide).

Experimental Workflow:

cluster_0 Reduction of γ-Heptyl-γ-butyrolactone Start Start Lactone γ-Heptyl-γ-butyrolactone Start->Lactone Reaction Reaction at low temperature, then warm to room temperature Lactone->Reaction 1. ReducingAgent Reducing Agent (e.g., LiAlH4) in dry ether ReducingAgent->Reaction 2. Quench Quench with water and acid Reaction->Quench Extraction Workup and Extraction Quench->Extraction Purification Purification (Chromatography/ Recrystallization) Extraction->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound via lactone reduction.

Problem Possible Cause(s) Suggested Solution(s)
Low or no product yield 1. Inactive reducing agent (e.g., LiAlH₄).2. Wet solvent or glassware.3. Incomplete reaction.1. Use a fresh, unopened bottle of LiAlH₄ or test its activity.2. Ensure all glassware is oven-dried and solvents are anhydrous.3. Increase reaction time or temperature (monitor carefully).
Presence of starting material in the final product 1. Insufficient reducing agent.2. Reaction time too short.1. Use a slight excess of the reducing agent (e.g., 1.1-1.2 equivalents).2. Monitor the reaction by TLC until the starting material is consumed.
Formation of a complex mixture of byproducts 1. Reaction temperature too high, leading to side reactions.2. Impure starting lactone.1. Maintain a low temperature during the addition of the reducing agent and allow the reaction to warm slowly.2. Purify the starting lactone before the reduction.
Difficulty in isolating the product during workup 1. Formation of stable aluminum salts.2. Emulsion formation during extraction.1. Use a Fieser workup (sequential addition of water, then 15% NaOH solution, then more water) to precipitate aluminum salts for easy filtration.2. Add brine to the aqueous layer to break up emulsions.

Experimental Protocol: Reduction of γ-Heptyl-γ-butyrolactone with LiAlH₄

  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), a solution of γ-heptyl-γ-butyrolactone (1.0 eq) in anhydrous diethyl ether or THF is added dropwise to a stirred suspension of lithium aluminum hydride (1.1 eq) in the same solvent at 0 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Workup: The reaction is carefully quenched by the slow, sequential addition of water (x mL), 15% aqueous NaOH (x mL), and then water (3x mL), where x is the mass of LiAlH₄ in grams. The resulting white precipitate is removed by filtration, and the filter cake is washed with diethyl ether.

  • Purification: The combined organic phases are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by silica gel column chromatography (e.g., hexane:ethyl acetate gradient) to afford pure this compound.

Guide 2: Synthesis via Grignard Reaction with an Aldehyde

This section provides troubleshooting for the synthesis of this compound from the reaction of propylmagnesium bromide with octanal.

Logical Relationship of Potential Issues:

cluster_1 Troubleshooting Grignard Reaction for this compound LowYield Low Yield of this compound GrignardFormation Poor Grignard Reagent Formation LowYield->GrignardFormation SideReactions Side Reactions During Addition LowYield->SideReactions PurificationIssues Difficult Purification LowYield->PurificationIssues WetReagents Wet Solvents/Reagents GrignardFormation->WetReagents InactiveMg Inactive Magnesium GrignardFormation->InactiveMg WurtzCoupling Wurtz Coupling GrignardFormation->WurtzCoupling Enolization Enolization of Aldehyde SideReactions->Enolization OverAddition Over-addition/Byproducts SideReactions->OverAddition SimilarPolarity Byproducts with Similar Polarity PurificationIssues->SimilarPolarity

Caption: Common issues leading to low yield in the Grignard synthesis of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low or no Grignard reagent formation 1. Wet solvent (e.g., diethyl ether, THF) or glassware.2. Inactive magnesium turnings (oxide layer).3. Impure alkyl halide.1. Use freshly distilled, anhydrous solvents and oven-dried glassware.2. Activate magnesium with a small crystal of iodine, 1,2-dibromoethane, or by grinding in a mortar and pestle.3. Use freshly distilled alkyl halide.
Low yield of the desired diol 1. Wurtz coupling of the Grignard reagent with the alkyl halide.2. Enolization of the aldehyde by the Grignard reagent (acting as a base).3. Incomplete reaction.1. Add the alkyl halide slowly to the magnesium suspension to maintain a low concentration.2. Add the Grignard reagent to the aldehyde at a low temperature (e.g., -78 °C to 0 °C).3. Allow the reaction to proceed for a sufficient time, monitoring by TLC.
Formation of significant byproducts 1. Formation of hexane from the reaction of propylmagnesium bromide with trace water.2. Formation of biphenyl if bromobenzene is used as a starting material for a phenyl Grignard (not in this specific synthesis).1. Ensure rigorously anhydrous conditions.2. Not applicable here, but a common issue in other Grignard syntheses.
Difficult purification 1. The product has a similar polarity to unreacted aldehyde or other byproducts.1. Use a high-resolution chromatography column.2. Consider converting the diol to a less polar derivative (e.g., a silyl ether) for purification, followed by deprotection.

Experimental Protocol: Grignard Reaction of Propylmagnesium Bromide with Octanal

  • Grignard Reagent Preparation: In an oven-dried, three-necked flask under an inert atmosphere, magnesium turnings (1.2 eq) are placed. A solution of 1-bromopropane (1.1 eq) in anhydrous diethyl ether is added dropwise to initiate the reaction (a small crystal of iodine can be added as an initiator). The reaction mixture is stirred until the magnesium is consumed.

  • Addition to Aldehyde: The Grignard reagent solution is cooled to 0 °C, and a solution of octanal (1.0 eq) in anhydrous diethyl ether is added dropwise. The reaction is stirred at 0 °C for 1 hour and then at room temperature for 2 hours.

  • Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is purified by silica gel column chromatography to yield this compound.

Quantitative Data Summary

The following table summarizes typical yields and conditions for the synthesis of 1,4-diols using methods analogous to those for this compound. Note that specific yields for this compound may vary.

Synthetic Route Key Reagents Typical Solvent Reaction Temperature Typical Yield Selectivity
Lactone Reduction γ-Heptyl-γ-butyrolactone, LiAlH₄Diethyl ether or THF0 °C to room temp.70-90%High (regiochemistry is pre-determined)
Grignard Reaction Propylmagnesium bromide, OctanalDiethyl ether or THF0 °C to room temp.50-70%Moderate to high (can be affected by temperature and addition rate)

Disclaimer: The experimental protocols and troubleshooting guides provided are for informational purposes only and should be adapted and optimized for specific laboratory conditions. Always follow appropriate safety procedures when handling hazardous chemicals.

Optimization of reaction conditions for Undecane-1,4-diol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of undecane-1,4-diol, targeting researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: this compound is commonly synthesized through the ring-opening of a suitable epoxide, such as 1,2-epoxyundecane. This can be achieved using either a Grignard reagent or a hydride reducing agent like Lithium Aluminum Hydride (LAH). An alternative route involves the reduction of a γ-lactone, specifically γ-undecalactone, using a strong reducing agent like LAH.

Q2: What is the general mechanism for the synthesis of this compound from 1,2-epoxyundecane using a Grignard reagent?

A2: The reaction of a Grignard reagent with 1,2-epoxyundecane proceeds via a nucleophilic substitution (SN2) mechanism. The nucleophilic carbon of the Grignard reagent attacks the less sterically hindered carbon of the epoxide ring, leading to the opening of the ring and the formation of a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final diol product.

Q3: How does the reduction of 1,2-epoxyundecane with Lithium Aluminum Hydride (LAH) work?

A3: LAH is a source of hydride ions (H⁻), which act as strong nucleophiles. The hydride attacks the less substituted carbon of the epoxide ring, causing it to open and form an aluminum alkoxide intermediate. An acidic workup then protonates the alkoxide to give this compound.[1]

Q4: Can this compound be synthesized from a lactone?

A4: Yes, the reduction of γ-undecalactone with a powerful reducing agent like Lithium Aluminum Hydride (LAH) will yield this compound. The LAH reduces the ester functional group of the lactone to two primary alcohols.[1][2]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Synthesis via Grignard Reagent Addition to 1,2-Epoxyundecane

Problem 1: Low yield of this compound.

Possible Cause Troubleshooting Suggestion
Inactive Grignard Reagent Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the Grignard reagent by moisture.
Incorrect Order of Addition For some Grignard reactions with epoxides, the order of addition can significantly impact the yield. Try a "reverse addition" where the epoxide solution is added slowly to the Grignard reagent.[3]
Suboptimal Solvent While THF is commonly used, diethyl ether can sometimes lead to better yields and diastereoselectivity in Grignard additions.[4] Consider screening different etheral solvents.
Low Reaction Temperature Grignard reactions are often initiated at 0°C and then allowed to warm to room temperature. Ensure proper temperature control throughout the reaction.

Problem 2: Formation of significant side products.

Possible Cause Troubleshooting Suggestion
Rearrangement of Epoxide Acidic impurities can catalyze the rearrangement of the epoxide. Ensure the Grignard reagent is free of excess magnesium halides which can act as Lewis acids.
Wurtz Coupling of Grignard Reagent This can occur if there are trace amounts of oxygen. Ensure the reaction is thoroughly purged with an inert gas.
Formation of Isomeric Diols Attack at the more substituted carbon of the epoxide can lead to isomeric diols. This is less common with Grignard reagents under standard conditions but can be influenced by Lewis acidic species.
Synthesis via LAH Reduction of 1,2-Epoxyundecane

Problem 1: Incomplete reaction or low yield.

Possible Cause Troubleshooting Suggestion
Deactivated LAH LAH is extremely reactive with water and atmospheric moisture. Use freshly opened LAH or a standardized solution. Handle it strictly under an inert atmosphere.
Insufficient LAH Ensure a sufficient molar excess of LAH is used to account for any potential quenching and to drive the reaction to completion. A 1.5 to 2-fold excess is common.
Low Reaction Temperature While the initial addition is often done at 0°C for safety, the reaction may require warming to room temperature or gentle refluxing in THF to go to completion.

Problem 2: Difficult workup and product isolation.

Possible Cause Troubleshooting Suggestion
Formation of Gels during Quenching A common issue with LAH workups is the formation of gelatinous aluminum salts. A Fieser workup (sequential addition of water, then 15% NaOH solution, then more water) can help to produce a granular precipitate that is easier to filter.
Emulsion Formation during Extraction If an emulsion forms during the aqueous extraction, adding a saturated solution of NaCl (brine) can help to break it.

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

This protocol describes the reaction of a heptylmagnesium bromide with propylene oxide (a simpler analog to demonstrate the principle, which can be adapted for the longer chain of 1,2-epoxyundecane).

Reactants and Conditions:

Reactant/Condition Value
1-Bromoheptane1.0 eq
Magnesium Turnings1.1 eq
Propylene Oxide1.2 eq
SolventAnhydrous Diethyl Ether
Reaction Temperature0°C to Room Temperature
Reaction Time2 hours
WorkupSaturated aq. NH₄Cl

Procedure:

  • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings.

  • Add a small crystal of iodine to initiate the reaction.

  • Slowly add a solution of 1-bromoheptane in anhydrous diethyl ether via the dropping funnel.

  • Once the Grignard reagent formation is complete, cool the flask to 0°C.

  • Slowly add a solution of propylene oxide in anhydrous diethyl ether.

  • After the addition is complete, allow the reaction to stir at room temperature for 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Protocol 2: Synthesis of this compound via LAH Reduction of γ-Undecalactone

Reactants and Conditions:

Reactant/Condition Value
γ-Undecalactone1.0 eq
Lithium Aluminum Hydride (LAH)2.0 eq
SolventAnhydrous Tetrahydrofuran (THF)
Reaction Temperature0°C to Reflux
Reaction Time4 hours
WorkupFieser Method (Water, 15% NaOH, Water)

Procedure:

  • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add a solution of LAH in anhydrous THF.

  • Cool the flask to 0°C.

  • Slowly add a solution of γ-undecalactone in anhydrous THF via the dropping funnel.

  • After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4 hours.

  • Cool the reaction to 0°C and cautiously quench by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and then water again.

  • Stir the resulting mixture until a white precipitate forms.

  • Filter the precipitate and wash thoroughly with THF.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude diol by crystallization or column chromatography.

Visualizations

experimental_workflow_grignard cluster_prep Grignard Reagent Preparation cluster_reaction Ring Opening Reaction cluster_workup Workup and Purification reactants_grignard 1-Bromoheptane + Mg initiation Iodine Crystal reactants_grignard->initiation mix solvent_grignard Anhydrous Diethyl Ether formation Heptylmagnesium Bromide Solution solvent_grignard->formation reflux initiation->solvent_grignard in epoxide 1,2-Epoxybutane formation->epoxide add to reaction_mixture Reaction at 0°C to RT epoxide->reaction_mixture in ether intermediate Magnesium Alkoxide reaction_mixture->intermediate quench Quench with aq. NH4Cl intermediate->quench extraction Extract with Diethyl Ether quench->extraction drying Dry over Na2SO4 extraction->drying purification Column Chromatography drying->purification product This compound purification->product

Caption: Workflow for this compound synthesis via Grignard reaction.

experimental_workflow_lah cluster_reaction Lactone Reduction cluster_workup Workup and Purification lactone γ-Undecalactone lah LiAlH4 in THF lactone->lah add to reaction_mixture Reaction at 0°C to Reflux lah->reaction_mixture intermediate Aluminum Alkoxide Complex reaction_mixture->intermediate quench Fieser Workup (H2O, NaOH, H2O) intermediate->quench filtration Filter Aluminum Salts quench->filtration concentration Concentrate Filtrate filtration->concentration purification Crystallization/Chromatography concentration->purification product This compound purification->product

Caption: Workflow for this compound synthesis via LAH reduction of a lactone.

References

Side reactions and byproduct formation in diol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions regarding side reactions and byproduct formation during the synthesis of diols. It is intended for researchers, scientists, and professionals in drug development.

Section 1: Dihydroxylation of Alkenes

This section focuses on the syn-dihydroxylation of alkenes, a common method for preparing 1,2-diols.

Frequently Asked Questions (FAQs)

Question 1: My dihydroxylation reaction with potassium permanganate (KMnO₄) is resulting in a low yield and a brown precipitate. What is happening?

Answer: This is a classic issue with permanganate-based dihydroxylations. The problem typically stems from over-oxidation of the desired diol and the nature of the manganese byproduct.

  • Over-oxidation: Under anything other than strictly controlled cold and alkaline conditions, the permanganate can cleave the C-C bond of the newly formed diol, leading to carboxylic acids or ketones as byproducts. This unwanted side reaction consumes your product and reduces the yield.

  • Manganese Dioxide (MnO₂): The reduction of the purple permanganate ion (MnO₄⁻) produces manganese dioxide (MnO₂), a brown solid. While its formation is expected, it can complicate the workup and purification process, trapping the product and leading to apparent yield loss.

Troubleshooting Steps:

  • Temperature Control: Ensure the reaction is performed at low temperatures, typically between 0°C and 5°C, to minimize the rate of the over-oxidation side reaction.

  • pH Control: The reaction should be conducted under alkaline conditions (pH > 8). The addition of a base like sodium hydroxide (NaOH) is crucial to stabilize the intermediate manganate ester and prevent further oxidation.

  • Workup Procedure: To remove the MnO₂ precipitate, a quenching agent like sodium bisulfite (NaHSO₃) or sodium sulfite (Na₂SO₃) should be added at the end of the reaction. This reduces the MnO₂ to the soluble manganese(II) sulfate (MnSO₄), simplifying purification.

Question 2: I am observing byproducts other than my target diol in an osmium tetroxide (OsO₄) catalyzed dihydroxylation. How can I improve the selectivity?

Answer: While osmium tetroxide is highly selective for syn-dihydroxylation, side reactions can still occur, often related to the stoichiometric co-oxidant used to regenerate the osmium catalyst.

Common issues include:

  • Over-oxidation to α-hydroxy ketones (ketols): This is more prevalent when using co-oxidants like hydrogen peroxide (H₂O₂) or metal chlorates.

  • Cleavage to aldehydes/ketones: If the reaction conditions are not carefully controlled, oxidative cleavage of the diol can occur.

To improve selectivity, consider the following:

  • Choice of Co-oxidant: N-Methylmorpholine N-oxide (NMO) is a widely used co-oxidant that generally minimizes over-oxidation side reactions compared to others.

  • Stoichiometry: Use only a catalytic amount of OsO₄ (typically 0.1-2 mol%). Using excessive osmium can increase the likelihood of side reactions.

  • Additives: The addition of ligands, such as chiral amines in the Sharpless Asymmetric Dihydroxylation, can not only induce enantioselectivity but also enhance the rate and selectivity of the desired reaction over side pathways.

Troubleshooting Workflow: Dihydroxylation

Dihydroxylation_Troubleshooting start Low Diol Yield or Unexpected Byproducts reagent Which reagent was used? start->reagent kmno4_check Problem: Over-oxidation or MnO₂ contamination reagent->kmno4_check  KMnO₄ oso4_check Problem: Over-oxidation by co-oxidant reagent->oso4_check  OsO₄ solution_kmno4_temp Action: Lower Temp (0-5 °C) kmno4_check->solution_kmno4_temp High Temp? solution_kmno4_ph Action: Ensure pH > 8 (add NaOH) kmno4_check->solution_kmno4_ph Neutral/Acidic pH? solution_kmno4_workup Action: Add NaHSO₃ during workup kmno4_check->solution_kmno4_workup Brown Precipitate? solution_oso4_cooxidant Action: Switch to NMO co-oxidant oso4_check->solution_oso4_cooxidant Using H₂O₂? solution_oso4_catalyst Action: Verify catalytic amount of OsO₄ (0.1-2 mol%) oso4_check->solution_oso4_catalyst High Catalyst Load?

Caption: Troubleshooting workflow for alkene dihydroxylation side reactions.

Quantitative Data: Reagent Comparison
Reagent SystemTarget ReactionCommon Side ReactionsTypical Yield RangeKey Considerations
Cold, dilute KMnO₄ (alkaline) syn-dihydroxylationOxidative cleavage to ketones/carboxylic acids40-60%Low cost, but poor selectivity and difficult workup.
OsO₄ (catalytic), NMO (stoich.) syn-dihydroxylationMinor over-oxidation to ketols85-95%High selectivity and yield, but OsO₄ is toxic and expensive.
OsO₄ (catalytic), H₂O₂ (stoich.) syn-dihydroxylationOver-oxidation and cleavage products more common70-85%Less expensive co-oxidant, but lower selectivity than NMO.

Section 2: Epoxide Ring-Opening

This section addresses issues arising from the two-step, anti-dihydroxylation process involving epoxidation followed by acid- or base-catalyzed hydrolysis.

Frequently Asked Questions (FAQs)

Question 3: My acid-catalyzed hydrolysis of an epoxide is giving a mixture of regioisomers. How can I control the regioselectivity?

Answer: The regioselectivity of epoxide ring-opening is highly dependent on the reaction conditions (acidic vs. basic) and the substrate's structure.

  • Acid-Catalyzed Opening: Under acidic conditions, the reaction proceeds via a mechanism with Sₙ1-like character. The nucleophile (water) will preferentially attack the more substituted carbon atom of the epoxide. This is because that carbon can better stabilize the partial positive charge that develops in the transition state. If the epoxide carbons are similarly substituted, a mixture of products can be expected.

  • Base-Catalyzed Opening: Under basic conditions (e.g., using hydroxide), the reaction is a pure Sₙ2 process. The nucleophile will attack the less sterically hindered carbon atom . This method provides excellent and predictable regioselectivity for asymmetric epoxides.

Troubleshooting Steps:

  • Switch to Basic Conditions: If your substrate is asymmetric and you require the nucleophile to add to the less substituted position, switch from an acid catalyst to a base like NaOH or KOH.

  • Analyze the Substrate: For acid-catalyzed reactions, if the electronic and steric environments of the two carbons are very similar, achieving high regioselectivity may be inherently difficult. Consider if an alternative synthetic route to the desired diol is more appropriate.

Question 4: The yield of my diol from epoxide hydrolysis is low, and I'm isolating a significant amount of a higher molecular weight byproduct. What is this byproduct?

Answer: The most common byproduct in epoxide hydrolysis, especially when using a limited amount of water, is the formation of a polyether or dimer/trimer .

This occurs when the hydroxyl group of the newly formed diol product acts as a nucleophile and attacks another molecule of the epoxide. This chain reaction leads to the formation of polymers (e.g., polyethylene glycol from ethylene oxide).

Troubleshooting Steps:

  • Use a Large Excess of Water: The simplest solution is to use water as the solvent or in a very large stoichiometric excess. This ensures that a water molecule is statistically much more likely to be the nucleophile than a molecule of the alcohol product, minimizing the side reaction.

  • Control Reactant Concentration: Perform the reaction at a lower concentration of the epoxide to reduce the frequency of intermolecular reactions between the epoxide and the diol product.

  • Temperature Control: Lowering the reaction temperature can sometimes favor the desired hydrolysis over the competing polymerization, although the effect may be modest.

Reaction Pathway: Epoxide Hydrolysis Side Reaction

Epoxide_Hydrolysis Epoxide Epoxide Polyether Byproduct: Polyether intermediate Epoxide->intermediate H2O H₂O H2O->intermediate  (Desired Path)  (Excess H₂O) Diol Desired Diol Diol->Epoxide  (Side Reaction)  (Limited H₂O) Diol->Polyether  Nucleophilic Attack  by product intermediate->Diol

Caption: Competing reaction pathways in epoxide hydrolysis leading to polyether byproduct.

Detailed Protocol: Minimizing Polyether Formation

Objective: To hydrolyze an epoxide to a 1,2-diol while minimizing the formation of polyether byproducts.

Methodology:

  • Solvent Selection: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the epoxide (1.0 eq) in a mixture of tetrahydrofuran (THF) and water. The recommended solvent ratio is approximately 1:4 (THF:water) to ensure solubility while maintaining a large excess of water.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as perchloric acid (HClO₄) or sulfuric acid (H₂SO₄) (approx. 1-2 mol%).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the disappearance of the epoxide starting material by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Once the reaction is complete, neutralize the acid catalyst by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

  • Extraction: Extract the aqueous mixture three times with an organic solvent such as ethyl acetate. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to isolate the pure diol.

Section 3: Reduction of Carbonyl Compounds

This section covers the formation of diols by reducing dicarboxylic acids or their ester derivatives, typically using strong reducing agents like lithium aluminum hydride (LAH).

Frequently Asked Questions (FAQs)

Question 5: My LAH reduction of a diester to a diol is incomplete, and I'm isolating a hydroxy-ester or lactone. How can I drive the reaction to completion?

Answer: Incomplete reduction is a common issue when reducing diesters, especially if they are sterically hindered or if the reaction conditions are not optimal. The reaction proceeds stepwise, first reducing one ester to an aldehyde (which is immediately reduced to an alcohol), leaving a hydroxy-ester intermediate. If this intermediate is sterically hindered or cyclizes to form a stable lactone, the second reduction can be slow.

Troubleshooting Steps:

  • Increase LAH Stoichiometry: Ensure you are using a sufficient excess of LAH. For a diester, a minimum of 2.0 equivalents of hydride [H⁻] are theoretically needed (LAH provides 4 equivalents). A practical excess of 1.5 to 2.0 full equivalents of LAH is recommended to ensure the reaction goes to completion.

  • Increase Reaction Temperature: If the reaction is sluggish at room temperature, gently heating the reaction under reflux (typically in THF) can provide the necessary activation energy to reduce the second ester or the stable lactone intermediate.

  • Extended Reaction Time: Some reductions, particularly of hindered substrates, simply require more time. Allow the reaction to stir for a longer period (e.g., 12-24 hours) before quenching.

  • "Reverse" Addition: For particularly sensitive substrates, adding the diester solution dropwise to a stirring suspension of LAH in THF (reverse addition) can sometimes improve yields by maintaining a high concentration of the reducing agent throughout the reaction.

Data Table: Common Reducing Agents for Diol Synthesis
Reducing AgentSubstrateByproducts from Incomplete RxnKey Experimental Parameters
LiAlH₄ (LAH) Diester / Dicarboxylic AcidHydroxy-ester, Lactone, Hydroxy-acidRequires anhydrous ether solvent (THF, Et₂O); high reactivity; requires careful quenching.
NaBH₄ / LiCl DiesterHydroxy-esterMilder than LAH; often requires elevated temperatures and longer reaction times.
BH₃·THF Dicarboxylic AcidHydroxy-acidHighly selective for carboxylic acids over esters; good for substrates with mixed functionality.

This technical support guide provides a starting point for troubleshooting common issues in diol synthesis. Always consult the relevant safety data sheets (SDS) for all reagents and perform a thorough risk assessment before beginning any experiment.

Technical Support Center: Production of Undecane-1,4-diol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Undecane-1,4-diol.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My yield of this compound is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound can stem from several factors, depending on the synthetic route employed. A common and effective method is the conversion of 1-undecene to this compound. For this method, consider the following:

  • Catalyst Activity: The iridium catalyst used for the C-H silylation step is sensitive to air and moisture. Ensure all reagents and solvents are scrupulously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Catalyst deactivation can significantly reduce yield.

  • Reaction Time and Temperature: Both the silylation and the subsequent oxidation steps have optimal time and temperature profiles. Insufficient reaction time can lead to incomplete conversion, while excessive time or temperature can result in side product formation. It is recommended to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Purity of Starting Materials: The purity of 1-undecene and the directing group is crucial. Impurities can interfere with the catalyst and lead to undesired side reactions.

  • Stoichiometry: Precise stoichiometry of the reagents, especially the catalyst and the directing group, is important for optimal results.

Troubleshooting Tips:

IssuePossible CauseSuggested Solution
Low or no conversion of 1-undecene Inactive catalystUse a fresh batch of catalyst and ensure anaerobic and anhydrous conditions.
Insufficient reaction temperatureGradually increase the reaction temperature in small increments, monitoring for product formation and decomposition.
Formation of multiple side products Isomerization of 1-undeceneUse a highly selective catalyst and consider lower reaction temperatures.
Over-oxidationCarefully control the amount of oxidant and the reaction time during the oxidation step.
Difficulty in isolating the product Emulsion formation during workupUse a different solvent system for extraction or employ centrifugation to break the emulsion.
Co-elution with byproducts during chromatographyOptimize the mobile phase for column chromatography to achieve better separation.

Q2: I am observing the formation of significant amounts of side products. What are the likely side reactions and how can they be minimized?

A2: The primary side reactions in the synthesis of this compound from 1-undecene include:

  • Alkene Isomerization: The iridium catalyst can sometimes promote the isomerization of 1-undecene to internal undecene isomers. These internal alkenes are less reactive or may lead to the formation of other diol isomers, complicating purification and reducing the yield of the desired 1,4-diol. To minimize this, use of a highly selective catalyst and optimized reaction conditions is recommended.

  • Incomplete Silylation or Oxidation: If the silylation or oxidation steps do not go to completion, you will have a mixture of the starting material, the silylated intermediate, and the final diol, which can be challenging to separate. Monitoring the reaction progress is key to ensure completion of each step.

  • Formation of Undecan-1-ol: In some cases, side reactions can lead to the formation of undecan-1-ol. This can often be separated from the desired diol by column chromatography.

Q3: What is a reliable method for the purification of this compound?

A3: Purification of this compound is typically achieved through column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is generally effective. The polarity of the eluent should be optimized based on TLC analysis of the crude reaction mixture.

Experimental Protocol: Synthesis of this compound from 1-Undecene

This protocol is based on a general method for the conversion of 1-alkenes to 1,4-diols via an auxiliary-mediated C-H silylation followed by oxidation.[1][2][3]

Step 1: Installation of the Directing Group

This step involves the attachment of a directing group to the 1-undecene to facilitate the regioselective silylation at the C4 position. A common directing group for this transformation is a picolinamide derivative.

Step 2: Iridium-Catalyzed C-H Silylation

The undecene derivative from Step 1 is then subjected to an iridium-catalyzed intramolecular C-H silylation.

Step 3: Oxidation to this compound

The resulting silane from Step 2 is oxidized to afford the final diol product.

Detailed Methodology:

StepReagents and SolventsProcedureExpected Yield
1. Directing Group Installation 1-Undecene, Directing Group Precursor (e.g., Picolinamide derivative), Coupling Agent (e.g., DCC or EDC), Solvent (e.g., Dichloromethane)The 1-undecene is reacted with the directing group precursor in the presence of a coupling agent. The reaction is typically stirred at room temperature for several hours until completion, as monitored by TLC. The crude product is then purified by column chromatography.80-90%
2. C-H Silylation Undecene derivative from Step 1, Iridium Catalyst (e.g., [Ir(cod)OMe]2), Silylating Agent (e.g., HSiEt3), Solvent (e.g., Cyclohexane)In a glovebox, the undecene derivative, iridium catalyst, and silylating agent are dissolved in an anhydrous, deoxygenated solvent. The reaction mixture is heated at a specific temperature (e.g., 80-100 °C) for a defined period (e.g., 12-24 hours). The reaction progress is monitored by GC or NMR.60-70%
3. Oxidation Silylated intermediate from Step 2, Oxidizing Agent (e.g., H2O2, TBAF), Solvent (e.g., THF/MeOH)The crude silylated intermediate is dissolved in a suitable solvent mixture. An oxidizing agent is added, and the reaction is stirred at room temperature until the oxidation is complete. The reaction is then quenched, and the product is extracted and purified by column chromatography.70-80%

Note: The yields are estimates based on similar reactions reported in the literature for other long-chain alkenes and may need to be optimized for this compound.[2]

Visualizations

experimental_workflow cluster_step1 Step 1: Directing Group Installation cluster_step2 Step 2: Iridium-Catalyzed C-H Silylation cluster_step3 Step 3: Oxidation A 1-Undecene C Coupling A->C B Directing Group Precursor B->C D Undecene with Directing Group C->D G C-H Silylation D->G E Iridium Catalyst E->G F Silylating Agent F->G H Silylated Intermediate G->H J Oxidation H->J I Oxidizing Agent I->J K This compound J->K

Caption: Experimental workflow for the synthesis of this compound from 1-undecene.

troubleshooting_logic cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions LowYield Low Yield Catalyst Catalyst Inactivity LowYield->Catalyst Conditions Suboptimal Conditions LowYield->Conditions Purity Impure Starting Materials LowYield->Purity SideReactions Side Reactions LowYield->SideReactions FreshCatalyst Use Fresh Catalyst & Anhydrous Conditions Catalyst->FreshCatalyst Optimize Optimize Temperature & Time Conditions->Optimize Purify Purify Starting Materials Purity->Purify Control Control Stoichiometry & Monitor Reaction SideReactions->Control

References

Resolving Undecane-1,4-diol peak tailing in gas chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Resolving Undecane-1,4-diol Peak Tailing

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals resolve peak tailing issues encountered during the gas chromatography (GC) analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in gas chromatography?

Peak tailing is a phenomenon observed in chromatography where the peak asymmetry is such that the latter half of the peak is broader than the front half.[1][2] In an ideal chromatogram, peaks are symmetrical (Gaussian). Tailing peaks can lead to inaccurate integration and quantification, as well as reduced resolution between adjacent peaks.[1][3] An asymmetry factor or tailing factor greater than 1.5 is a common indicator that investigation is needed.[3]

Q2: Why is this compound prone to peak tailing?

This compound is a polar compound containing two hydroxyl (-OH) groups. These hydroxyl groups are susceptible to forming hydrogen bonds with active sites within the GC system.[2][4] Active sites are often exposed silanol groups (Si-OH) on the surfaces of the inlet liner, the front of the GC column, or on particulate contamination.[1][3][5] This interaction causes some of the this compound molecules to be retained longer than others, resulting in a tailing peak shape.[2]

Q3: Can my injection technique cause peak tailing for this compound?

Yes, a very slow injection speed can lead to peak tailing, particularly for earlier eluting peaks.[4] Additionally, issues with the injection mode, such as an incorrect split ratio or problems with splitless injection parameters, can contribute to poor peak shape.[4][6] For splitless injections, a solvent-phase polarity mismatch or an initial oven temperature that is too high can also cause peak broadening and tailing.[3][6]

Q4: How does the choice of GC column affect the peak shape of this compound?

The choice of GC column is critical for analyzing polar compounds. A non-polar column may not be ideal for this compound as the "like dissolves like" principle applies to stationary phase selection.[7] A polar GC column is recommended for polar analytes like diols.[7][8] Using a column that is not sufficiently inert or has become contaminated can lead to peak tailing.[4] Over time, columns can become more active with use, leading to a gradual increase in peak tailing for active compounds.[4]

Troubleshooting Guide

Problem: My this compound peak is tailing.

This guide will walk you through a systematic approach to identify and resolve the cause of peak tailing for this compound.

Step 1: Initial Assessment & Quick Checks

  • Observe the chromatogram: Are all peaks tailing or only the this compound peak? If all peaks are tailing, it's likely a physical issue with the system setup.[1] If only polar compounds like this compound are tailing, it points towards an activity issue.[4]

  • Check for recent changes: Did the problem start after a specific event, such as changing the column, liner, or septum?[9]

  • Inject a non-polar compound: Inject a hydrocarbon standard. If it does not tail, this strongly suggests that the issue is related to the polarity of this compound and its interaction with active sites in the system.[10]

Step 2: Inlet Maintenance

The inlet is a common source of problems leading to peak tailing.

  • Replace the Septum: A cored or worn-out septum can shed particles into the liner, creating active sites.[4]

  • Replace the Inlet Liner: The liner is a primary point of contact for the sample. Over time, it can become contaminated with non-volatile residues or its deactivation layer can wear off.[3][5]

    • Recommendation: Use a fresh, deactivated liner. For polar analytes, a liner with glass wool can aid in vaporization, but the wool itself must be properly deactivated.[11][12] Consider using an ultra-inert liner to minimize interactions.[12][13]

Step 3: Column Maintenance

  • Trim the Column: The first few centimeters of the column can accumulate non-volatile contaminants and become active. Trimming 10-20 cm from the inlet end of the column can often resolve the issue.[3][14]

  • Proper Column Installation: Ensure the column is cut cleanly and squarely and is installed at the correct height in the inlet.[1][3][15] An improper cut or incorrect positioning can cause turbulence and dead volumes, leading to peak tailing.[1][15]

Step 4: Method Optimization

  • Increase Inlet Temperature: A higher inlet temperature can sometimes reduce tailing for less volatile compounds, but be cautious of potential degradation.[16][17]

  • Optimize Carrier Gas Flow Rate: Ensure the carrier gas flow rate is optimal for your column dimensions.

Step 5: Derivatization

If the above steps do not resolve the peak tailing, derivatization is a highly effective chemical solution. This process chemically modifies the polar hydroxyl groups of this compound to make the molecule less polar and more volatile.[18]

  • Common Derivatization Method: Silylation

    • Silylation replaces the active hydrogens on the hydroxyl groups with a trimethylsilyl (TMS) group.[19]

    • Reagent: A common silylating reagent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with 1% Trimethylchlorosilane (TMCS) as a catalyst.

Experimental Protocols

Protocol 1: Inlet Liner Replacement

  • Cool down the GC inlet to a safe temperature.

  • Turn off the carrier gas flow to the inlet.

  • Carefully remove the septum nut and the old septum.

  • Unscrew the inlet retaining nut.

  • Gently remove the old liner with forceps.

  • Wipe the inside of the inlet with a solvent-moistened swab if necessary.

  • Insert a new, deactivated liner.

  • Replace the inlet retaining nut and tighten it according to the manufacturer's specifications.

  • Install a new septum and replace the septum nut.

  • Restore the carrier gas flow and check for leaks.

  • Heat the inlet back to the desired temperature.

Protocol 2: GC Column Trimming

  • Cool down the GC inlet and oven.

  • Turn off the carrier gas flow.

  • Carefully disconnect the column from the inlet.

  • Using a ceramic scoring wafer or a diamond-tipped pen, score the column about 10-20 cm from the inlet end.

  • Gently flex the column at the score to create a clean, square break.

  • Inspect the cut with a magnifying glass to ensure it is clean and at a 90-degree angle.

  • Wipe the end of the column with a lint-free cloth dampened with solvent.

  • Reinstall the column in the inlet at the correct height.

  • Restore the carrier gas flow and check for leaks.

  • Heat the GC to operating temperatures.

Protocol 3: Silylation of this compound (General Procedure)

  • Disclaimer: This is a general procedure. Reaction times and temperatures may need to be optimized. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment.

  • Sample Preparation: Ensure the sample containing this compound is dry, as moisture can interfere with the reaction. If necessary, evaporate the sample to dryness under a stream of nitrogen.

  • Reagent Addition: In a micro-reaction vial, add your dried sample. Add a suitable solvent (e.g., pyridine, acetonitrile, or DMF) to dissolve the sample. Add an excess of the silylating reagent (e.g., BSTFA with 1% TMCS).

  • Reaction: Cap the vial tightly. Heat the vial at a specific temperature (e.g., 60-80°C) for a set time (e.g., 30-60 minutes).

  • Analysis: After cooling to room temperature, the derivatized sample can be directly injected into the GC.

Data Presentation

The following table provides a generalized comparison of the expected improvement in peak asymmetry for this compound after applying various troubleshooting steps. The values are illustrative and will vary depending on the specific instrument and conditions.

Troubleshooting ActionTypical Asymmetry Factor (Before)Expected Asymmetry Factor (After)Notes
Replace Inlet Liner2.51.5 - 1.8Assumes the old liner was contaminated or active.
Trim GC Column2.21.3 - 1.6Effective for removing contamination at the head of the column.
Use an Ultra-Inert GC Column2.0 (with standard column)1.0 - 1.2Ultra-inert columns have fewer active sites.
Derivatization (Silylation)2.51.0 - 1.1Often the most effective solution for highly polar compounds.

Visualizations

Troubleshooting_Workflow cluster_physical Physical Troubleshooting cluster_chemical Chemical Troubleshooting start Peak Tailing Observed for This compound q1 Are all peaks tailing? start->q1 a1_yes Physical Issue Likely q1->a1_yes Yes a1_no Chemical (Activity) Issue Likely q1->a1_no No check_install Check Column Installation (Cut, Position) a1_yes->check_install inlet_maint Perform Inlet Maintenance (Replace Septum, Liner) a1_no->inlet_maint check_flow Verify Carrier Gas Flow Path & Leaks check_install->check_flow end_node Peak Shape Improved check_flow->end_node column_maint Perform Column Maintenance (Trim Column) inlet_maint->column_maint derivatize Consider Derivatization column_maint->derivatize derivatize->end_node

Caption: Troubleshooting workflow for this compound peak tailing.

Derivatization_Concept cluster_before Before Derivatization cluster_after After Derivatization (Silylation) diol This compound (Polar, -OH groups) active_site Active Site in GC System (e.g., Si-OH) diol->active_site Strong Interaction (Peak Tailing) reagent + Silylating Reagent (e.g., BSTFA) diol->reagent Reaction derivatized_diol Silylated this compound (Non-polar, -O-TMS groups) no_interaction Reduced Interaction with Active Sites reagent->derivatized_diol

References

Troubleshooting Undecane-1,4-diol solubility issues in reaction media

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered with the solubility of undecane-1,4-diol in various reaction media. The information is designed to assist researchers in optimizing their experimental workflows and achieving consistent results.

Solubility Profile of this compound

This compound is a long-chain aliphatic diol, and its solubility is governed by the interplay between its hydrophobic eleven-carbon backbone and its two hydrophilic hydroxyl groups. While generally described as having excellent solubility in organic solvents, precise quantitative data can be limited.[1] The following table summarizes the expected solubility of this compound in common laboratory solvents based on available information and the behavior of analogous compounds.

SolventChemical FormulaSolvent TypeExpected Solubility at Room Temperature
MethanolCH₃OHPolar ProticHigh
EthanolC₂H₅OHPolar ProticHigh
AcetoneC₃H₆OPolar AproticHigh
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOPolar AproticHigh
Tetrahydrofuran (THF)C₄H₈OPolar AproticHigh
TolueneC₇H₈NonpolarModerate to High
WaterH₂OPolar ProticLow

Note: The solubility of this compound, like most compounds, is temperature-dependent. Increased temperature will generally lead to higher solubility. For instance, a related long-chain diol, undecane-1,11-diol, is reported to have slight solubility in methanol and chloroform, suggesting that heating may be necessary to achieve desired concentrations.

Troubleshooting Common Solubility Issues

This section addresses frequently encountered problems when dissolving this compound.

Question 1: this compound is not dissolving in my chosen organic solvent at room temperature.

Answer:

Several factors can contribute to this issue. Consider the following troubleshooting steps:

  • Increase Temperature: Gently warm the solvent while stirring. For many organic solvents, a moderate increase in temperature can significantly enhance the dissolution rate and solubility of long-chain diols.

  • Sonication: Use an ultrasonic bath to provide mechanical agitation at the microscopic level. This can help break down solid aggregates and facilitate solvent interaction.

  • Solvent Polarity: While this compound is soluble in a range of organic solvents, its long hydrocarbon chain imparts significant nonpolar character. If you are using a very polar solvent, consider switching to or adding a co-solvent with lower polarity.

  • Purity of the Diol: Impurities can sometimes affect solubility. Ensure you are using a high-purity grade of this compound.

Question 2: After dissolving with heat, the this compound precipitates out of solution upon cooling.

Answer:

This indicates that the solution was supersaturated at the higher temperature and the concentration exceeds the solubility limit at room temperature. To address this:

  • Maintain Elevated Temperature: If your reaction conditions allow, maintain the reaction mixture at a temperature where the diol remains soluble.

  • Use a Co-solvent: Adding a co-solvent in which the diol has higher solubility can help to keep it in solution at lower temperatures. A common strategy for compounds with both polar and nonpolar characteristics is to use a mixture of solvents.

  • Hot Addition: If the subsequent reaction step can tolerate it, add the warm solution of this compound directly to the pre-heated reaction mixture.

Question 3: I am observing an oily layer or incomplete dissolution in a nonpolar solvent.

Answer:

This can occur because, despite its long alkyl chain, the two hydroxyl groups provide some degree of polarity.

  • Introduce a Polar Co-solvent: Adding a small amount of a polar aprotic solvent like THF or acetone can disrupt the intermolecular hydrogen bonding between the diol molecules, allowing the nonpolar solvent to solvate the hydrocarbon chains more effectively.

  • Phase-Transfer Catalyst: In some biphasic reaction systems, a phase-transfer catalyst can be employed to facilitate the transport of the diol across the phase boundary.

Experimental Protocol: Preparation of a Solution of this compound in Tetrahydrofuran (THF)

This protocol outlines a standard procedure for dissolving this compound for use in a subsequent reaction, such as a polymerization.

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Magnetic stirrer and stir bar

  • Round-bottom flask with a condenser

  • Heating mantle or oil bath

  • Nitrogen or Argon inert gas supply

Procedure:

  • Drying: Ensure the this compound is dry, as moisture can interfere with many reactions. If necessary, dry the solid under vacuum.

  • Inert Atmosphere: Assemble the flask with the stir bar and condenser and purge the system with an inert gas (Nitrogen or Argon) to remove air and moisture.

  • Addition of Solids: Under a positive flow of inert gas, add the desired amount of this compound to the flask.

  • Addition of Solvent: Add the calculated volume of anhydrous THF to the flask.

  • Stirring and Heating: Begin stirring the mixture. If the diol does not dissolve at room temperature, gently heat the flask using a heating mantle or oil bath to approximately 40-50 °C.

  • Observation: Continue stirring and gentle heating until all the solid has dissolved, resulting in a clear, homogeneous solution.

  • Cooling and Use: Once dissolved, the solution can be allowed to cool to the desired reaction temperature before the addition of other reagents. If precipitation is a concern upon cooling, the solution should be used while still warm.

Experimental Workflow: Polyurethane Synthesis

The following diagram illustrates a typical experimental workflow for the synthesis of a polyurethane using this compound as a chain extender.

Polyurethane_Synthesis cluster_prep Reactant Preparation cluster_reaction Reaction Steps cluster_product Product Diisocyanate Diisocyanate (e.g., MDI) Prepolymer Prepolymer Formation Diisocyanate->Prepolymer Polyol Polyol (e.g., Polycaprolactone diol) Polyol->Prepolymer Diol This compound Solution Chain_Extension Chain Extension Diol->Chain_Extension Step 2 Prepolymer->Chain_Extension Step 1 Polyurethane Polyurethane Product Chain_Extension->Polyurethane

Caption: A generalized workflow for the two-step synthesis of polyurethane.

References

Methods for removing impurities from Undecane-1,4-diol samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the purification of Undecane-1,4-diol samples.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What are the common impurities in a crude sample of this compound?

A1: While specific impurities depend on the synthetic route, common contaminants in long-chain aliphatic diols like this compound may include:

  • Unreacted starting materials: Such as the corresponding lactone, ester, or halo-alcohol.

  • Solvents: Residual solvents from the reaction or initial extraction steps (e.g., tetrahydrofuran, diethyl ether, toluene).

  • Byproducts: Including isomers, over-reduction products (e.g., undecane), or products of side reactions.

  • Water: Introduced during aqueous workup steps.

  • Reagents: Residual reducing agents (e.g., borohydride salts) or Grignard reagent byproducts.

Q2: My this compound sample is an oil and won't crystallize. How can I purify it?

A2: If recrystallization is unsuccessful, which can occur if impurities suppress the melting point, consider the following methods:

  • Column Chromatography: This is a highly effective method for purifying oils. Silica gel is a common stationary phase, and a solvent system with a gradient of increasing polarity (e.g., starting with hexane/ethyl acetate and gradually increasing the ethyl acetate concentration) can separate the diol from less polar and more polar impurities.

  • Vacuum Distillation: this compound has a high boiling point (293°C at 760 mmHg), making vacuum distillation a suitable method to purify it from non-volatile impurities or compounds with significantly different boiling points.[1] This technique lowers the boiling point, preventing decomposition at high temperatures.[2][3][4]

Q3: I performed a column chromatography, but my fractions are still impure. What went wrong?

A3: Several factors can lead to poor separation in column chromatography:

  • Improper Solvent System: The polarity of the eluent may be too high, causing your compound to elute too quickly with impurities, or too low, leading to broad, tailing peaks. It is crucial to first determine an optimal solvent system using Thin Layer Chromatography (TLC).[5] A good solvent system will give your desired compound an Rf value of approximately 0.3-0.4.

  • Column Overloading: Loading too much crude sample onto the column will result in broad bands that overlap, leading to poor separation.[6]

  • Poor Column Packing: An improperly packed column with cracks or channels will lead to uneven solvent flow and inefficient separation.[7]

  • Sample Application: The sample should be dissolved in a minimal amount of solvent and loaded as a concentrated band at the top of the column.[7]

Q4: After recrystallization, the yield of my this compound is very low. How can I improve it?

A4: Low recovery after recrystallization can be due to several reasons:

  • Using too much solvent: Dissolving the crude product in an excessive amount of hot solvent will keep a significant portion of your product in solution even after cooling. Use the minimum amount of hot solvent required to fully dissolve the sample.

  • Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals or precipitation of the product as an oil. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • Inappropriate solvent choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Q5: How can I confirm the purity of my this compound sample?

A5: The purity of your final product can be assessed using several analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile and semi-volatile compounds. It can detect and quantify residual solvents and other volatile impurities.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your diol and identify impurities with distinct spectral signatures.[9][10][11]

  • High-Performance Liquid Chromatography (HPLC): HPLC with a suitable column (e.g., a Diol or C18 column) can be used to assess the purity of the sample.[12]

Quantitative Data on Purification Methods

The following table summarizes illustrative data for the purification of long-chain diols using different methods. Note that these are representative values and actual results will vary depending on the specific impurities and experimental conditions.

Purification MethodStarting Purity (Illustrative)Final Purity (Illustrative)Typical YieldKey Considerations
Recrystallization 85%>98%60-80%Dependent on finding a suitable solvent system; slow cooling is crucial.
Column Chromatography 70%>99%70-90%Requires careful selection of solvent system via TLC; can be time-consuming for large scales.[13]
Vacuum Distillation 90%>99%80-95%Effective for removing non-volatile impurities or those with very different boiling points.[14]

Experimental Protocols

Recrystallization of this compound

This protocol is a general guideline and the solvent system may need to be optimized. A mixed solvent system of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or acetone) is often effective for diols.

Materials:

  • Crude this compound

  • Recrystallization solvents (e.g., Heptane and Ethyl Acetate)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the more polar solvent (e.g., ethyl acetate) to the flask and heat the mixture gently on a hot plate until the solid dissolves completely.

  • Slowly add the non-polar solvent (e.g., heptane) dropwise to the hot solution until a slight cloudiness persists.

  • Add a few more drops of the polar solvent until the solution becomes clear again.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once the solution has reached room temperature, place it in an ice bath for 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold non-polar solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

Column Chromatography of this compound

Materials:

  • Crude this compound

  • Silica gel (70-230 mesh for gravity chromatography)

  • Chromatography column

  • Eluent (e.g., a gradient of hexane/ethyl acetate)

  • Collection tubes or flasks

Procedure:

  • Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 9:1 hexane/ethyl acetate).

  • Pack the chromatography column with the silica gel slurry, ensuring there are no air bubbles or cracks in the stationary phase.

  • Allow the solvent to drain until it is level with the top of the silica gel.

  • Dissolve the crude this compound in a minimal amount of the initial eluent.

  • Carefully load the sample onto the top of the silica gel bed.

  • Begin eluting the column with the solvent system, starting with the low polarity mixture.

  • Collect fractions as the solvent drips from the bottom of the column.

  • Gradually increase the polarity of the eluent (e.g., to 7:3, then 1:1 hexane/ethyl acetate) to elute the more polar compounds.

  • Monitor the fractions by TLC to identify which ones contain the purified this compound.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Vacuum Distillation of this compound

Materials:

  • Crude this compound

  • Short-path distillation apparatus

  • Vacuum pump

  • Heating mantle

  • Cold trap

Procedure:

  • Assemble the short-path distillation apparatus, ensuring all joints are properly sealed with vacuum grease.

  • Place the crude this compound in the distillation flask.

  • Connect the apparatus to a vacuum pump with a cold trap in between.

  • Slowly apply vacuum to the system.

  • Once the desired pressure is reached, begin heating the distillation flask with a heating mantle.

  • Observe the temperature at the distillation head. The fraction that distills at the expected boiling point of this compound at that pressure should be collected.

  • Continue distillation until all the desired product has been collected.

  • Turn off the heat and allow the apparatus to cool to room temperature before releasing the vacuum.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_drying Isolation start Crude Sample dissolve Dissolve in Minimal Hot Solvent start->dissolve cool Slow Cooling & Crystallization dissolve->cool filter Vacuum Filtration cool->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry end Pure Product dry->end

Caption: Workflow for the recrystallization of this compound.

Column_Chromatography_Workflow cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation pack Pack Column with Silica Gel Slurry load Load Crude Sample pack->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate product Pure Product evaporate->product

Caption: Workflow for column chromatography purification.

Vacuum_Distillation_Workflow cluster_setup Setup cluster_distill Distillation cluster_finish Recovery setup Assemble Apparatus charge Charge Flask with Crude Sample setup->charge evacuate Evacuate System charge->evacuate heat Heat Flask evacuate->heat collect Collect Distillate heat->collect cool Cool Apparatus collect->cool release Release Vacuum cool->release product Purified Product release->product

Caption: Workflow for vacuum distillation of this compound.

References

Validation & Comparative

A Comparative Analysis of Undecane-1,4-diol and Its C11 Isomers for Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of appropriate long-chain aliphatic diols is critical for a range of applications, from polymer chemistry to cosmetic and pharmaceutical formulations. This guide provides a comparative analysis of Undecane-1,4-diol and other C11 diol isomers, focusing on their physicochemical properties, synthesis, and potential applications, supported by available data.

This document aims to be an objective resource, summarizing quantitative data in structured tables and outlining experimental methodologies. Due to the specificity of these compounds, directly comparative experimental studies are limited. This guide, therefore, compiles and synthesizes information from various scientific sources to provide a comprehensive overview.

Physicochemical Properties of C11 Diol Isomers

The position of the hydroxyl groups along the undecane backbone significantly influences the physical properties of the C11 diol isomers. These differences can affect their solubility, reactivity, and suitability for various applications. The following table summarizes key physicochemical properties for several undecanediol isomers.

PropertyUndecane-1,2-diolUndecane-1,3-diolThis compoundUndecane-1,11-diol
CAS Number 13006-29-6[1]6071-32-5[2]4272-02-0[3]765-04-8[4]
Molecular Formula C₁₁H₂₄O₂[1][5]C₁₁H₂₄O₂[2]C₁₁H₂₄O₂[3]C₁₁H₂₄O₂[4]
Molecular Weight ( g/mol ) 188.31[5]188.31[2]188.31[3]188.31[4]
Melting Point (°C) --52 (estimate)[3][6]62-65[7]
Boiling Point (°C) --293 @ 760 mmHg[3][6]271.93 (rough estimate)[8][9]
Density (g/cm³) --0.916[3][6]0.9314 (rough estimate)[8][9]
Flash Point (°C) --130.7[3][6]146.4[7]
LogP 3.4[5]3.2[2]2.48[3]3.8[4]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of isomers. While comprehensive, directly comparable spectral data for all C11 diol isomers is not available, data for some isomers can be found in databases such as PubChem.

  • Infrared (IR) Spectroscopy : The IR spectra of long-chain diols are characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, which corresponds to the O-H stretching vibrations of the hydroxyl groups. The C-H stretching vibrations are observed in the 2800-3000 cm⁻¹ region.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are essential for confirming the exact position of the hydroxyl groups. For instance, ¹³C NMR data is available for Undecane-1,2-diol and Undecane-1,11-diol in the PubChem database[4][5].

Experimental Protocols: Synthesis of Undecanediol Isomers

Detailed, optimized experimental protocols for each specific C11 diol isomer are not widely published. However, general synthetic routes for aliphatic diols can be adapted. The choice of method depends on the desired isomer and the available starting materials.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_characterization Characterization start Starting Material (e.g., Alkene, Dicarbonyl Compound) reaction Chemical Reaction (e.g., Dihydroxylation, Reduction) start->reaction Reagents, Catalyst quench Reaction Quenching reaction->quench extraction Liquid-Liquid Extraction quench->extraction drying Drying of Organic Phase extraction->drying concentration Solvent Removal drying->concentration chromatography Column Chromatography concentration->chromatography spectroscopy Spectroscopic Analysis (NMR, IR, MS) chromatography->spectroscopy purity Purity Assessment (GC, HPLC) spectroscopy->purity final_product final_product purity->final_product Pure Diol Isomer

A generalized workflow for the synthesis and characterization of diol isomers.

This method involves the conversion of an alkene to a diol.

  • Reaction : The corresponding alkene (e.g., 1-undecene) is treated with an oxidizing agent. Common reagents include:

    • Cold, alkaline potassium permanganate (KMnO₄).

    • Osmium tetroxide (OsO₄) followed by a reducing agent like sodium bisulfite (NaHSO₃).

  • Procedure Outline :

    • The alkene is dissolved in a suitable solvent (e.g., a mixture of t-butanol and water).

    • The oxidizing agent is added slowly at a low temperature (typically 0 °C) with vigorous stirring.

    • The reaction is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction is quenched (e.g., by adding a reducing agent to destroy excess oxidant).

    • The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

    • The crude diol is purified by column chromatography or recrystallization.

This method is versatile for preparing diols with different spacing between the hydroxyl groups.

  • Reaction : A dicarbonyl compound (e.g., a diketone or a hydroxy ketone) is reduced to the corresponding diol.

  • Reducing Agents : Common reducing agents include:

    • Sodium borohydride (NaBH₄) in an alcoholic solvent.

    • Lithium aluminum hydride (LiAlH₄) in an ethereal solvent like THF or diethyl ether.

  • Procedure Outline :

    • The dicarbonyl compound is dissolved in an appropriate anhydrous solvent under an inert atmosphere (especially for LiAlH₄).

    • The reducing agent is added portion-wise, often at a reduced temperature to control the reaction rate.

    • The reaction mixture is stirred until the starting material is consumed (monitored by TLC).

    • The reaction is carefully quenched (e.g., by the slow addition of water or an acidic solution).

    • The product is extracted, and the combined organic extracts are washed, dried, and the solvent is evaporated.

    • Purification is typically achieved by column chromatography.

Comparative Performance and Applications

While direct comparative studies are scarce, the isomeric structure of C11 diols is expected to influence their performance in various applications.

Long-chain aliphatic diols are known to exhibit antimicrobial properties. Studies on various diols have shown that their effectiveness is dependent on the chain length and the position of the hydroxyl groups[10]. Generally, 1,2-diols have been found to be more effective antimicrobial agents than 1,3-diols[10]. This suggests that Undecane-1,2-diol may exhibit stronger antimicrobial activity compared to other positional isomers. This property is valuable in the formulation of cosmetics and personal care products, where these diols can act as preservatives[11].

Long-chain α,ω-diols, such as Undecane-1,11-diol, are used as monomers in the synthesis of polyesters and polyurethanes. The long aliphatic chain imparts flexibility and hydrophobicity to the resulting polymers. In contrast, diols with hydroxyl groups closer to the center of the chain or vicinal diols would act as different types of building blocks, potentially leading to polymers with different cross-linking densities and physical properties.

Long-chain diols can function as emollients, humectants, and viscosity-modifying agents in cosmetic formulations. Their amphiphilic nature allows them to interact with both water and oil phases. Furthermore, some diols can act as penetration enhancers, facilitating the delivery of active pharmaceutical ingredients (APIs) through the skin. The specific isomer used would likely affect the formulation's texture, stability, and drug delivery profile.

Biological Pathways: ω-Oxidation of Fatty Acids

The biosynthesis of α,ω-diols in some organisms can occur through the ω-oxidation of fatty acids. This metabolic pathway provides a biological route to terminal diols like Undecane-1,11-diol.

G fatty_acid Fatty Acid (e.g., Undecanoic Acid) omega_hydroxy_fa ω-Hydroxy Fatty Acid fatty_acid->omega_hydroxy_fa Cytochrome P450 Monooxygenase (ω-hydroxylase) dicarboxylic_acid Dicarboxylic Acid omega_hydroxy_fa->dicarboxylic_acid Alcohol Dehydrogenase & Aldehyde Dehydrogenase alpha_omega_diol α,ω-Diol (e.g., Undecane-1,11-diol) omega_hydroxy_fa->alpha_omega_diol Reduction of Carboxyl Group (via Carboxylic Acid Reductase & Alcohol Dehydrogenase) beta_oxidation β-Oxidation dicarboxylic_acid->beta_oxidation Activation to CoA ester

Simplified pathway of ω-oxidation of a fatty acid leading to an α,ω-diol.

This pathway involves the initial hydroxylation of the terminal methyl group of a fatty acid by a cytochrome P450 monooxygenase, followed by further oxidation to a dicarboxylic acid or reduction to an α,ω-diol[12][13].

Conclusion

The selection of a C11 diol isomer has significant implications for the properties and performance of resulting products. This compound and its isomers, such as the 1,2-, 1,3-, and 1,11-diols, each possess a unique set of physicochemical properties. While a comprehensive, direct comparative dataset is not yet available in the scientific literature, the information compiled in this guide provides a foundation for researchers and developers to select the most appropriate isomer for their specific application. Further experimental studies are needed to fully elucidate the comparative performance of these versatile molecules.

References

Characterization of Undecane-1,4-diol Using Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the characterization of Undecane-1,4-diol using mass spectrometry. It offers a comparative analysis of its expected mass spectral behavior against a similar long-chain diol, Undecane-1,11-diol, and discusses the impact of derivatization on analysis. Detailed experimental protocols and visual diagrams of fragmentation pathways and workflows are included to support researchers in their analytical endeavors.

Introduction

This compound is a long-chain aliphatic diol with hydroxyl groups at the first and fourth carbon positions. Its structure presents unique characteristics in mass spectrometric analysis compared to terminal diols. Understanding its fragmentation pattern is crucial for its identification and differentiation from isomeric compounds. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a powerful technique for the structural elucidation of such molecules. However, the analysis of diols can sometimes be challenging due to their polarity and potential for poor ionization.[1] Derivatization is a common strategy to improve the analytical performance for these compounds.[2][3][4]

Comparison of Mass Spectrometric Behavior

The position of the hydroxyl groups significantly influences the fragmentation pattern of diols upon electron ionization (EI). Below is a comparative table summarizing the expected key mass spectral features of this compound and Undecane-1,11-diol.

Mass Spectral FeatureThis compound (Expected)Undecane-1,11-diolRationale & References
Molecular Ion (M+) m/z 188 (likely weak or absent)m/z 188 (weak)The molecular ion peak for long-chain alcohols is often of low abundance or undetectable due to rapid fragmentation.[5][6] For Undecane-1,11-diol, the molecular ion peak is reported at m/z 188.[7]
Loss of Water [M-18] m/z 170m/z 170A common fragmentation for alcohols, resulting from the loss of a water molecule.[5][7]
Alpha-Cleavage m/z 73 (prominent) and m/z 115m/z 45 and m/z 143 (less favored)Alpha-cleavage next to an alcohol is a dominant fragmentation pathway. For this compound, cleavage between C1-C2 yields a fragment of m/z 31 (CH2OH+), and cleavage between C4-C5 yields a prominent oxonium ion at m/z 73. Cleavage between C3-C4 would yield an m/z 59 fragment. For Undecane-1,11-diol, alpha-cleavage would primarily result in the loss of an alkyl radical to form an m/z 31 fragment.
Cleavage of C-C bond between OH groups m/z 86N/ACleavage of the C4-C5 bond can lead to a fragment containing both hydroxyl groups, though this is generally less favored than alpha-cleavage.
Hydrocarbon Fragments Series of peaks differing by 14 amu (CH2)Series of peaks differing by 14 amu (CH2)Characteristic of long alkyl chains, with prominent peaks at m/z 43, 57, 71, etc.[8][9]

Impact of Derivatization

To enhance volatility and improve chromatographic separation and ionization efficiency, diols are often derivatized prior to GC-MS analysis. Common derivatization techniques include silylation (e.g., with BSTFA to form trimethylsilyl ethers) or acylation. Derivatization with reagents containing boronates can also be employed, which is particularly useful for vicinal diols.[2][3][10]

Advantages of Derivatization:

  • Increased Volatility: Reduces the boiling point, leading to better peak shapes in GC.

  • Enhanced Thermal Stability: Prevents degradation at high temperatures in the GC injector and column.

  • Improved Ionization: Can lead to a more abundant molecular ion and characteristic fragmentation patterns that aid in structural elucidation.[4]

Experimental Protocols

Below is a typical experimental protocol for the GC-MS analysis of this compound.

1. Sample Preparation and Derivatization (Silylation)

  • Reagents: this compound standard, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), Pyridine (anhydrous).

  • Procedure:

    • Dissolve approximately 1 mg of this compound in 100 µL of anhydrous pyridine in a micro-reaction vial.

    • Add 100 µL of BSTFA with 1% TMCS to the vial.

    • Seal the vial tightly and heat at 60-70°C for 30 minutes.

    • Cool the vial to room temperature. The sample is now ready for GC-MS analysis.

2. GC-MS Analysis

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 8860/5977 GC/MSD).[11]

  • GC Conditions:

    • Column: HP-5ms (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL.

    • Split Ratio: 20:1.

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Mass Range: m/z 30-500.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

3. Data Analysis

  • Identify the peak corresponding to the derivatized this compound based on its retention time.

  • Analyze the mass spectrum of the peak, identifying the molecular ion and key fragment ions.

  • Compare the obtained spectrum with a library of known spectra (e.g., NIST) for confirmation.

Visualizations

Mass Spectrometry Fragmentation of this compound

M This compound (m/z 188) frag1 [M-H2O]+ (m/z 170) M->frag1 - H2O frag2 Alpha-Cleavage (m/z 73) M->frag2 - C7H15• frag3 Alkyl Fragments M->frag3 - Multiple steps

Caption: Proposed fragmentation of this compound in EI-MS.

Experimental Workflow for GC-MS Analysis

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing a Dissolve Diol in Pyridine b Add BSTFA/TMCS a->b c Heat at 60-70°C b->c d Inject Sample c->d e GC Separation d->e f MS Detection e->f g Identify Peak f->g h Analyze Mass Spectrum g->h i Library Comparison h->i

Caption: Workflow for the GC-MS analysis of this compound.

References

Validating the Purity of Synthesized Undecane-1,4-diol: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of analytical methods for validating the purity of undecane-1,4-diol, a long-chain diol with applications in polymer synthesis and potentially as a pharmaceutical intermediate.[1] This guide also contrasts its purity validation with that of relevant alternatives, namely 1,10-decanediol and 1,12-dodecanediol, which also see use in pharmaceutical and polymer applications.[2][3][4][5][6]

Introduction to Purity Validation of Long-Chain Diols

This compound, a colorless solid at room temperature, is a versatile building block in the synthesis of various organic compounds and polymers.[1] Its long alkyl chain imparts unique physical and chemical properties, making it a subject of interest in materials science and potentially in drug delivery systems. However, like any synthesized compound, its utility is directly linked to its purity. Impurities can arise from unreacted starting materials, byproducts of side reactions, or residual solvents, all of which can significantly impact the performance and safety of the final product.

This guide details the primary analytical techniques for assessing the purity of this compound and its alternatives: Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography with an Evaporative Light Scattering Detector (HPLC-ELSD).

Comparison of Analytical Methods and Typical Purity Data

The choice of analytical method for purity determination depends on several factors, including the volatility of the analyte, the presence of chromophores, and the desired level of sensitivity. The following table summarizes the key characteristics of each technique and presents typical purity data for this compound and its alternatives.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) SpectroscopyHigh-Performance Liquid Chromatography (HPLC-ELSD)
Principle Separates volatile compounds based on their boiling point and interaction with a stationary phase, followed by mass-based detection.Provides structural information and quantification based on the magnetic properties of atomic nuclei.Separates compounds based on their polarity and interaction with a stationary phase, with detection of non-volatile analytes.[7]
Sample Volatility Requires volatile or semi-volatile analytes. Derivatization is necessary for non-volatile diols.[8]Not dependent on volatility.Suitable for non-volatile and thermally labile compounds.[9]
Detection Highly sensitive and specific mass detection, providing structural information.Nuclei-specific detection, providing detailed structural information and straightforward quantification (qNMR).[9][10]Universal detection for non-volatile analytes, but response can be non-linear.[11][12]
Limit of Detection (LOD) Picogram (pg) to femtogram (fg) range for silylated diols.[4][13]Milligram (mg) to microgram (µg) range, depending on the experiment.Nanogram (ng) range.[14]
Limit of Quantitation (LOQ) Picogram (pg) range for silylated diols.[4][15]Typically higher than GC-MS and HPLC-ELSD for trace impurities.Nanogram (ng) range.[14]
Common Impurities Detected Residual starting materials (e.g., undecan-4-olide), byproducts (e.g., other diol isomers), residual solvents, and derivatization artifacts.Structural isomers, residual starting materials, and byproducts with distinct NMR signals.Non-volatile impurities, oligomers, and degradation products.
This compound Purity Typically >95% (research grade)
1,10-Decanediol Purity ≥98% (pharmaceutical/commercial grade)[2][3][5][16]
1,12-Dodecanediol Purity ≥97.5% to ≥99% (commercial grade)[5][9][17][18]

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate purity validation. Below are representative protocols for the key analytical techniques discussed.

Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation Derivatization

Objective: To quantify the purity of this compound and identify volatile impurities after converting the non-volatile diol into a volatile trimethylsilyl (TMS) ether.[8]

Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the synthesized this compound into a GC vial.

    • Add 100 µL of a suitable aprotic solvent (e.g., pyridine or dichloromethane) to dissolve the sample.

    • Add an internal standard solution (e.g., a known concentration of a long-chain alkane like n-dodecane) for quantitative analysis.

  • Derivatization:

    • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.[16]

    • Cap the vial tightly and heat at 60-70°C for 30 minutes to ensure complete derivatization.

    • Allow the vial to cool to room temperature.

  • GC-MS Analysis:

    • GC Column: A non-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating the silylated diols.

    • Injector Temperature: 280°C.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: Increase to 280°C at a rate of 10°C/minute.

      • Hold: Maintain at 280°C for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/minute.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 50 to 500.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

  • Data Analysis:

    • Identify the peak corresponding to the bis-TMS derivative of this compound based on its retention time and mass spectrum.

    • Quantify the purity by comparing the peak area of the analyte to that of the internal standard.

    • Identify impurity peaks by comparing their mass spectra with a library (e.g., NIST).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the structure of this compound and quantify its purity using quantitative NMR (qNMR).[10][19]

Protocol:

  • Sample Preparation (for ¹H and ¹³C NMR):

    • Dissolve 5-10 mg of the synthesized this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

  • ¹H NMR Spectroscopy:

    • Acquire the ¹H NMR spectrum. Expected signals for this compound would include:

      • A multiplet for the proton on the carbon bearing the secondary alcohol (C4-H).

      • A triplet for the protons on the carbon bearing the primary alcohol (C1-H₂).

      • Multiplets for the methylene protons along the alkyl chain.

      • A broad singlet for the hydroxyl protons, which can be confirmed by D₂O exchange.

  • ¹³C NMR Spectroscopy:

    • Acquire the ¹³C NMR spectrum. Expected signals would include:

      • A signal for the carbon with the secondary hydroxyl group (C4).

      • A signal for the carbon with the primary hydroxyl group (C1).

      • Multiple signals for the methylene carbons in the undecane chain.

  • Quantitative NMR (qNMR) Protocol:

    • Accurately weigh a known amount of the this compound sample and a certified internal standard (e.g., maleic acid or dimethyl sulfone) into a vial.[19]

    • Dissolve the mixture in a known volume of a suitable deuterated solvent.

    • Acquire the ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, 90° pulse angle).

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity of the this compound using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and Purity_standard is the purity of the internal standard.

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

Objective: To determine the purity of the non-volatile and non-chromophoric this compound.

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of the synthesized this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

    • Prepare a series of calibration standards by diluting the stock solution.

  • HPLC-ELSD Analysis:

    • HPLC Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a common choice.

    • Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol is typically used. A possible gradient program could be:

      • Start with 50% organic solvent, hold for 2 minutes.

      • Increase to 100% organic solvent over 15 minutes.

      • Hold at 100% organic solvent for 5 minutes.

      • Return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/minute.

    • Column Temperature: 30°C.

    • ELSD Parameters:

      • Nebulizer Temperature: 30-40°C.

      • Evaporator Temperature: 40-50°C.

      • Gas Flow Rate (Nitrogen): 1.5-2.0 L/minute.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area versus the concentration of the standards. The response of the ELSD is often non-linear, so a logarithmic or polynomial fit may be necessary.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

    • Assess purity by calculating the percentage of the main peak area relative to the total peak area of all components.

Visualization of Experimental Workflows and Logic

The following diagrams, generated using Graphviz (DOT language), illustrate the general workflow for purity validation and the decision-making process based on the obtained results.

Purity_Validation_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_analysis Purity Analysis cluster_evaluation Data Evaluation & Decision cluster_outcome Outcome Synthesis Synthesize this compound Initial_Char Initial Characterization (e.g., Melting Point, TLC) Synthesis->Initial_Char GCMS GC-MS (with Derivatization) Initial_Char->GCMS NMR NMR (¹H, ¹³C, qNMR) Initial_Char->NMR HPLC HPLC-ELSD Initial_Char->HPLC Data_Analysis Analyze & Compare Data GCMS->Data_Analysis NMR->Data_Analysis HPLC->Data_Analysis Purity_Check Purity Meets Specification? Data_Analysis->Purity_Check Purification Further Purification Required Purity_Check->Purification No Proceed Proceed to Next Step Purity_Check->Proceed Yes Purification->Synthesis Re-evaluate Synthesis/Purification

Figure 1: General workflow for validating the purity of synthesized this compound.

Purity_Decision_Tree Start Purity Data Obtained Purity_Level Is Purity > 98%? Start->Purity_Level Impurity_ID Are Impurities Identified? Purity_Level->Impurity_ID No High_Purity High Purity Confirmed Proceed with Application Purity_Level->High_Purity Yes Known_Impurities Are Impurities Known & Acceptable? Impurity_ID->Known_Impurities Yes Investigate_Impurities Investigate Impurity Structure (e.g., via MS/MS, 2D NMR) Impurity_ID->Investigate_Impurities No Purify Purification Required (e.g., Recrystallization, Chromatography) Known_Impurities->Purify No Acceptable_Impurity Acceptable Purity for Application Proceed with Caution Known_Impurities->Acceptable_Impurity Yes Investigate_Impurities->Purify

Figure 2: Decision tree for action based on purity analysis results.

Conclusion

Validating the purity of synthesized this compound is a multi-faceted process that requires the strategic application of various analytical techniques. GC-MS with derivatization offers excellent sensitivity for volatile impurities, while NMR spectroscopy provides invaluable structural confirmation and a direct method for quantification. For this non-chromophoric, non-volatile compound, HPLC-ELSD serves as a crucial tool for analyzing its purity in its native form. By employing a combination of these methods and comparing the results against known standards and alternative long-chain diols, researchers can confidently ascertain the purity of their synthesized this compound, ensuring its suitability for downstream applications in drug development and materials science.

References

A Comparative Guide to Analytical Methods for Long-Chain Diol Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of long-chain diols (LCDs) is crucial in various scientific fields, from paleoclimatology, where they serve as temperature proxies, to drug development, where they can be potential biomarkers or components of delivery systems.[1][2] This guide provides an objective comparison of the primary analytical methods used for LCD quantification, supported by experimental data, to aid researchers in selecting the most appropriate technique for their specific needs. The primary methods discussed are Gas Chromatography-Mass Spectrometry (GC-MS) and its variations, as well as Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS).[3]

Quantitative Performance Comparison

The choice of an analytical method for long-chain diol quantification is often dictated by the required sensitivity, precision, and the complexity of the sample matrix. Below is a summary of the quantitative performance of commonly employed techniques.

Analytical MethodLimit of Quantification (LOQ)ReproducibilityThroughputDerivatization RequiredKey AdvantagesKey Disadvantages
GC-MS (SIM) ~0.5 pg on-columnGoodModerateYes (Silylation)Well-established, robust, good for structural elucidation.[3]Derivatization adds a step and potential for variability.[3]
GC-MS/MS (MRM) ~0.3 pg on-columnExcellentModerateYes (Silylation)High selectivity and sensitivity, reduced matrix interference.[3]Requires more specialized instrumentation and method development.
UHPLC-MS (SIM) ~15 pg on-columnGoodHighNoHigh throughput, no derivatization needed, suitable for thermally labile compounds.[3][4]Lower sensitivity compared to GC-based methods.[3]
UHPLC-HRMS ~1.5 pg on-columnExcellentHighNoHigh mass accuracy for confident identification, no derivatization.[3]Higher instrument cost.

Experimental Protocols

Detailed methodologies are critical for replicating and comparing results. The following are generalized protocols for the key analytical techniques discussed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a traditional and widely used method for the analysis of long-chain diols. Due to their low volatility, a derivatization step is necessary to convert the hydroxyl groups into more volatile silyl ethers.[5][6]

a. Sample Preparation and Derivatization:

  • Lipid Extraction: Extract total lipids from the sample using a suitable solvent mixture, such as dichloromethane:methanol (9:1, v/v).[2]

  • Saponification and Fractionation: The total lipid extract is saponified, and the neutral fraction is separated using column chromatography. Long-chain diols are typically eluted in the polar fraction.[2]

  • Silylation: The polar fraction containing the diols is dried under a stream of nitrogen. Add N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and pyridine and heat at 60°C for 30 minutes to form trimethylsilyl (TMS) ethers.[2][7] Automated silylation using a robotic autosampler can also be employed to reduce sample preparation time and improve reproducibility.[3]

b. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890B GC or similar.[2]

  • Column: Fused silica capillary column (e.g., 30 m x 250 µm, 0.25 µm film thickness) coated with a non-polar stationary phase like CP Sil-5.[2][8]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).[1]

  • Injector: Splitless injector at a temperature of 270°C.[1]

  • Oven Temperature Program: An example program is: hold at 70°C for 1 min, ramp to 130°C at 10°C/min, then ramp to 320°C at 4°C/min, and hold for 10 min.[2]

  • Mass Spectrometer: Agilent 5977B MSD or similar.[2]

  • Ionization: Electron Impact (EI) at 70 eV.[2]

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic fragment ions for quantification. Common ions monitored include m/z 299.3, 313.3, 327.3, and 341.3, which correspond to the TMS-derivatized diols.[2][7] For higher selectivity, Multiple Reaction Monitoring (MRM) can be used on a GC-MS/MS system.[3]

Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS)

UHPLC-MS offers a high-throughput alternative to GC-MS and has the significant advantage of not requiring a derivatization step.[3] This reduces sample preparation time and potential sources of error.

a. Sample Preparation:

  • Lipid Extraction: Similar to the GC-MS protocol, extract total lipids from the sample.

  • Fractionation: Separate the lipid extract into different fractions using column chromatography. The polar fraction containing the long-chain diols is collected.[3]

b. UHPLC-MS Analysis:

  • UHPLC System: A system capable of high pressures, such as an Agilent 1290 Infinity II.

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient of solvents, for example, from a mixture of methanol and water to isopropanol.

  • Mass Spectrometer: A high-resolution mass spectrometer (HRMS) or a single quadrupole mass spectrometer.

  • Ionization: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI).

  • Acquisition Mode: For a single quadrupole MS, Selected Ion Monitoring (SIM) can be used. For HRMS, full scan acquisition with high mass accuracy allows for confident identification and quantification.[3]

Visualizing the Analytical Workflow

The following diagrams illustrate the general experimental workflows for GC-MS and UHPLC-MS analysis of long-chain diols.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample LipidExtraction Lipid Extraction Sample->LipidExtraction Solvent Extraction Fractionation Fractionation LipidExtraction->Fractionation Column Chromatography Silylation Silylation (Derivatization) Fractionation->Silylation BSTFA GC_Separation Gas Chromatography Separation Silylation->GC_Separation Injection MS_Detection Mass Spectrometry Detection GC_Separation->MS_Detection Ionization & Fragmentation Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis Signal Processing

Caption: General workflow for GC-MS analysis of long-chain diols.

UHPLCMS_Workflow cluster_prep Sample Preparation cluster_analysis UHPLC-MS Analysis Sample Sample LipidExtraction Lipid Extraction Sample->LipidExtraction Solvent Extraction Fractionation Fractionation LipidExtraction->Fractionation Column Chromatography UHPLC_Separation UHPLC Separation Fractionation->UHPLC_Separation Injection MS_Detection Mass Spectrometry Detection UHPLC_Separation->MS_Detection Ionization Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis Signal Processing

Caption: General workflow for UHPLC-MS analysis of long-chain diols.

References

Undecane-1,4-diol as a Polymer Precursor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of appropriate diol precursors is a critical step in designing polymers with tailored properties for specific applications. This guide provides a comprehensive comparison of undecane-1,4-diol with other commonly used diols in the synthesis of polyesters and polyurethanes, supported by experimental data on their performance and detailed methodologies.

This compound, a long-chain aliphatic diol, presents a unique combination of properties that can be advantageous in the development of novel polymers. Its eleven-carbon backbone imparts flexibility and hydrophobicity, influencing the thermal and mechanical characteristics of the resulting polymers. This guide will delve into a comparative analysis of this compound against shorter-chain and other long-chain diols, providing a clear perspective on its potential as a polymer precursor.

Comparative Performance in Polyester Synthesis

The properties of polyesters are significantly influenced by the structure of the diol monomer used in their synthesis. Generally, increasing the chain length of the aliphatic diol leads to a decrease in the glass transition temperature (Tg) and melting temperature (Tm), along with a potential reduction in tensile strength and modulus, while increasing flexibility and elongation at break.

DiolDiacidPolymerTg (°C)Tm (°C)Tensile Strength (MPa)Elongation at Break (%)
This compound Adipic AcidPoly(undecamethylene adipate)--Data not availableData not available
1,4-ButanediolAdipic AcidPoly(butylene adipate)-635925400
1,6-HexanediolAdipic AcidPoly(hexamethylene adipate)-586222450
1,10-DecanediolAdipic AcidPoly(decamethylene adipate)-657518500

Note: Specific experimental data for polyesters derived from this compound is limited in publicly available literature. The table above provides a comparative context with other diols. The properties of poly(undecamethylene adipate) are expected to follow the general trend of decreasing Tg and tensile strength with increasing diol chain length.

The longer hydrocarbon chain of this compound is expected to result in polyesters with lower glass transition temperatures and enhanced flexibility compared to those synthesized from shorter-chain diols like 1,4-butanediol and 1,6-hexanediol. This increased flexibility can be beneficial for applications requiring soft and elastomeric materials. Furthermore, the increased hydrophobicity imparted by the undecane chain may lead to improved moisture resistance in the final polymer.

Comparative Performance in Polyurethane Synthesis

In the realm of polyurethanes, the diol component, often referred to as the polyol, constitutes the soft segment, which governs the flexibility and elastomeric properties of the material. The use of a long-chain diol like this compound is anticipated to result in polyurethanes with a lower Shore hardness, increased elongation, and a lower glass transition temperature for the soft segment.

DiolDiisocyanateChain ExtenderPolymerShore HardnessTensile Strength (MPa)Elongation at Break (%)
This compound MDI1,4-ButanediolPolyurethaneData not availableData not availableData not available
1,4-ButanediolMDI1,4-ButanediolPolyurethane85A - 95A30 - 50400 - 600
Poly(tetramethylene ether) glycol (PTMEG) 2000MDI1,4-ButanediolPolyurethane75A - 85A25 - 40500 - 800

The long aliphatic chain of this compound would contribute to a more flexible and less polar soft segment in the polyurethane structure. This can lead to materials with excellent elastomeric recovery and low-temperature flexibility. The inherent hydrophobicity of this compound could also enhance the hydrolytic stability of the resulting polyurethane, a critical factor for materials in biomedical and other demanding environments.

Experimental Protocols

Synthesis of Polyesters via Melt Polycondensation

A typical experimental setup for the synthesis of polyesters from a diol and a diacid via melt polycondensation is as follows:

experimental_workflow cluster_synthesis Polyester Synthesis start Charge Reactor reactants Equimolar amounts of This compound and Diacid + Catalyst (e.g., 0.1 wt% Sn(Oct)2) start->reactants heating Heat to 150-180°C under Nitrogen flow reactants->heating vacuum Apply vacuum (e.g., <1 Torr) and increase temperature to 200-220°C heating->vacuum polymerization Continue polymerization for several hours until desired viscosity is reached vacuum->polymerization end Cool and collect polymer polymerization->end

Polyester synthesis workflow.

Procedure:

  • The diol (e.g., this compound) and a dicarboxylic acid (e.g., adipic acid) are charged into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet.

  • A catalyst, such as tin(II) octoate, is added.

  • The mixture is heated to a temperature of 150-180°C under a slow stream of nitrogen to facilitate the initial esterification and removal of water.

  • After the initial water evolution ceases, a vacuum is gradually applied, and the temperature is raised to 200-220°C to drive the polycondensation reaction to completion by removing the remaining water.

  • The reaction is monitored by measuring the viscosity of the melt until the desired molecular weight is achieved.

  • The resulting polyester is then cooled and collected for characterization.

Synthesis of Polyurethanes via a Two-Step Prepolymer Method

The synthesis of polyurethanes can be carried out using a two-step prepolymer method as illustrated below:

experimental_workflow_pu cluster_synthesis_pu Polyurethane Synthesis start_pu Charge Reactor prepolymer_formation React this compound with excess Diisocyanate (e.g., MDI) at 80°C start_pu->prepolymer_formation chain_extension Add Chain Extender (e.g., 1,4-Butanediol) to the prepolymer prepolymer_formation->chain_extension curing Pour into a mold and cure at elevated temperature (e.g., 100°C) for several hours chain_extension->curing end_pu Demold and post-cure curing->end_pu

Polyurethane synthesis workflow.

Procedure:

  • The diol (e.g., this compound) is reacted with an excess of a diisocyanate (e.g., methylene diphenyl diisocyanate - MDI) in a moisture-free environment at a temperature of around 80°C to form an isocyanate-terminated prepolymer.

  • The progress of the prepolymer formation is monitored by titrating the isocyanate content.

  • Once the desired isocyanate content is reached, a chain extender, such as 1,4-butanediol, is added to the prepolymer.

  • The mixture is thoroughly mixed and then poured into a mold.

  • The polyurethane is cured at an elevated temperature (e.g., 100°C) for several hours to complete the polymerization.

  • The cured polyurethane is then demolded and may be post-cured at a specific temperature for a set period to ensure complete reaction and stabilize its properties.

Signaling Pathways and Logical Relationships

The structure-property relationship in polymers derived from different diols can be visualized as a logical flow. The choice of diol directly impacts the polymer's molecular architecture, which in turn dictates its macroscopic properties.

diol_properties_relationship cluster_input Monomer Selection cluster_properties Polymer Properties diol Diol Structure short_chain Shorter Chain (e.g., 1,4-Butanediol) diol->short_chain leads to long_chain Longer Chain (e.g., this compound) diol->long_chain leads to thermal Thermal Properties (Tg, Tm) short_chain->thermal Higher Tg, Tm mechanical Mechanical Properties (Strength, Flexibility) short_chain->mechanical Higher Strength, Lower Flexibility long_chain->thermal Lower Tg, Tm long_chain->mechanical Lower Strength, Higher Flexibility other Other Properties (Hydrophobicity, Biodegradability) long_chain->other Increased Hydrophobicity, Potentially Slower Biodegradation

Influence of diol chain length on polymer properties.

Conclusion

This compound, as a long-chain aliphatic diol, offers a promising avenue for the development of soft, flexible, and hydrophobic polyesters and polyurethanes. While direct comparative experimental data is currently limited, the established principles of polymer chemistry suggest that its incorporation will lead to materials with distinct properties compared to those derived from shorter-chain diols. The increased flexibility and hydrophobicity make it a candidate for applications in elastomers, soft plastics, coatings, and biomedical devices where these characteristics are paramount. Further research and direct comparative studies are warranted to fully elucidate the performance of this compound in various polymer systems and to unlock its full potential in materials science and drug development.

Spectroscopic comparison of synthetic vs. commercially available Undecane-1,4-diol

Author: BenchChem Technical Support Team. Date: November 2025

A Spectroscopic Showdown: Synthetic vs. Commercially Available Undecane-1,4-diol

An objective comparison for researchers, scientists, and drug development professionals.

This guide provides a detailed spectroscopic comparison of synthetically produced this compound versus its commercially available counterpart. The data presented herein is a representative compilation based on established principles of organic spectroscopy. While the "synthetic" sample data reflects a plausible outcome for a laboratory synthesis, including potential minor impurities, the "commercial" data represents a high-purity standard. This guide is intended to aid researchers in evaluating the purity and structural integrity of this compound from different sources.

Spectroscopic Data Comparison

The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry analyses for both synthetic and commercially available this compound.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Synthetic Sample Notes Commercial Sample Notes
~3.75m1HH-4 (CHOH)Broader multipletSharp multiplet
~3.64t, J = 6.4 Hz2HH-1 (CH₂OH)Well-defined tripletWell-defined triplet
~2.50br s2H-OHBroader signal due to potential moistureSharper, well-defined signal
1.45 - 1.60m4HH-2, H-3, H-5Overlapping multipletsClean, well-resolved multiplets
1.20 - 1.40m12HH-6 to H-10Broad multipletSharp, well-resolved multiplet
0.88t, J = 6.8 Hz3HH-11 (CH₃)Well-defined tripletWell-defined triplet
2.15s-Residual AcetonePresentAbsent
1.56s-WaterMinor peakAbsent

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment Synthetic Sample Notes Commercial Sample Notes
~72.0C-4 (CHOH)Sharp signalSharp signal
~62.5C-1 (CH₂OH)Sharp signalSharp signal
~37.5C-5Sharp signalSharp signal
~32.0C-2Sharp signalSharp signal
~29.5C-7, C-8, C-9Overlapping signalsWell-resolved signals
~29.3C-6Sharp signalSharp signal
~25.5C-3Sharp signalSharp signal
~22.7C-10Sharp signalSharp signal
~14.1C-11 (CH₃)Sharp signalSharp signal
30.0Residual AcetonePresentAbsent

Table 3: FT-IR Spectral Data (Liquid Film)

Wavenumber (cm⁻¹) Intensity Vibration Synthetic Sample Notes Commercial Sample Notes
3350-3200Strong, BroadO-H stretch (H-bonded)Very broad due to moistureBroad, well-defined
2925, 2855StrongC-H stretch (alkane)Sharp, intenseSharp, intense
1465MediumC-H bend (alkane)SharpSharp
1150-1075StrongC-O stretch (secondary alcohol)Strong, defined peakStrong, sharp peak
1075-1000StrongC-O stretch (primary alcohol)Strong, defined peakStrong, sharp peak

Table 4: Mass Spectrometry Data (Electron Ionization, 70 eV)

m/z Relative Intensity (%) Plausible Fragment Synthetic Sample Notes Commercial Sample Notes
188<1[M]⁺Very weak or absentVery weak or absent
1705[M-H₂O]⁺PresentPresent
1522[M-2H₂O]⁺PresentPresent
11515[C₈H₁₉]⁺PresentPresent
87100[CH₃(CH₂)₄CHOH]⁺Base peakBase peak
7340[C₄H₉O]⁺ProminentProminent
5760[C₄H₉]⁺ProminentProminent
4355[C₃H₇]⁺ProminentProminent

Experimental Workflow & Protocols

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound samples.

G Spectroscopic Analysis Workflow for this compound cluster_0 Sample Preparation cluster_1 Spectroscopic Analyses cluster_2 Data Processing and Comparison Synthetic_Sample Synthetic this compound (Post-workup and purification) NMR_Analysis ¹H and ¹³C NMR Spectroscopy Synthetic_Sample->NMR_Analysis FTIR_Analysis FT-IR Spectroscopy Synthetic_Sample->FTIR_Analysis MS_Analysis Mass Spectrometry (EI) Synthetic_Sample->MS_Analysis Commercial_Sample Commercial this compound (As received) Commercial_Sample->NMR_Analysis Commercial_Sample->FTIR_Analysis Commercial_Sample->MS_Analysis Data_Processing Spectral Processing and Peak Assignment NMR_Analysis->Data_Processing FTIR_Analysis->Data_Processing MS_Analysis->Data_Processing Comparison Comparative Analysis of Spectroscopic Data Data_Processing->Comparison

Caption: Workflow for the spectroscopic comparison of synthetic and commercial this compound.

Detailed Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 10-20 mg of the this compound sample was dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

  • ¹H NMR Parameters:

    • Number of scans: 16

    • Relaxation delay: 1.0 s

    • Pulse width: 30°

    • Spectral width: -2 to 12 ppm

  • ¹³C NMR Parameters:

    • Number of scans: 1024

    • Relaxation delay: 2.0 s

    • Pulse width: 45°

    • Spectral width: -10 to 220 ppm

    • Broadband proton decoupling was applied.

  • Data Processing: The free induction decay (FID) was Fourier transformed, and the resulting spectra were manually phased and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS (δ = 0.00 ppm).

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation: A thin liquid film of the neat this compound sample was prepared between two potassium bromide (KBr) plates.

  • Instrumentation: FT-IR spectra were recorded on a spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.

  • Parameters:

    • Number of scans: 32

    • Resolution: 4 cm⁻¹

    • Spectral range: 4000-400 cm⁻¹

  • Data Processing: The interferogram was Fourier transformed to produce the infrared spectrum. The spectrum was baseline corrected, and the transmittance was converted to absorbance.

3. Mass Spectrometry (MS)

  • Sample Introduction: The sample was introduced into the mass spectrometer via a direct insertion probe or by gas chromatography (GC-MS).

  • Instrumentation: A mass spectrometer operating in electron ionization (EI) mode was used.

  • Parameters:

    • Ionization energy: 70 eV

    • Source temperature: 230 °C

    • Mass range: m/z 40-500

  • Data Processing: The mass spectrum was recorded, and the mass-to-charge ratios (m/z) and relative intensities of the detected ions were determined.

This guide provides a foundational spectroscopic comparison for this compound. Researchers are encouraged to perform their own analyses to confirm the purity and identity of their specific samples.

Inter-laboratory Comparison of Undecane-1,4-diol Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The precise and accurate quantification of chemical compounds is paramount in research, development, and quality control. Undecane-1,4-diol, a long-chain diol, finds applications in various industries, including polymers, cosmetics, and pharmaceuticals. To ensure the reliability and comparability of analytical data across different laboratories, inter-laboratory comparison studies, also known as proficiency tests or round-robin tests, are essential. These studies help in evaluating the performance of analytical methods and the competence of participating laboratories.

This guide presents a hypothetical inter-laboratory comparison for the analysis of this compound. While no specific public data from such a study for this particular diol is available, this document synthesizes information from established analytical methodologies for similar long-chain diols and general protocols for proficiency testing.[1][2][3][4] The objective is to provide researchers, scientists, and drug development professionals with a comprehensive overview of common analytical techniques, their expected performance, and a framework for conducting or participating in such comparative studies.

Hypothetical Inter-laboratory Study Design

An inter-laboratory study was designed to assess the proficiency of participating laboratories in quantifying this compound in a standardized sample. A coordinating laboratory prepared a solution of this compound in a methanol matrix at a target concentration of 50 µg/mL. Homogeneity and stability of the sample were rigorously tested prior to distribution to ten participating laboratories. Each laboratory was instructed to perform the analysis using their in-house validated methods and report the mean concentration from at least three replicate measurements. The primary analytical techniques employed by the participants were Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

The performance of each laboratory was evaluated using the z-score, a statistical measure that indicates how many standard deviations an observation or data point is from the mean.[5] A z-score between -2.0 and +2.0 is generally considered satisfactory.[5]

The z-score is calculated as follows:

  • z = (x - X) / σ

    • where:

      • x is the result from the participating laboratory

      • X is the assigned value (the robust mean of all participants' results)

      • σ is the target standard deviation for proficiency assessment

Experimental Workflow for Inter-laboratory Comparison

G cluster_0 Coordinating Laboratory cluster_1 Participating Laboratories (n=10) cluster_2 Data Analysis & Reporting A Sample Preparation (this compound in Methanol) B Homogeneity & Stability Testing A->B C Sample Distribution B->C D Sample Receipt & Storage C->D E Analysis using in-house methods (GC-MS, HPLC-MS, qNMR) D->E F Data Reporting E->F G Statistical Analysis (Robust Mean, z-scores) F->G H Performance Evaluation G->H I Final Report Generation H->I I->C Feedback & Future Rounds

Caption: Workflow of the hypothetical inter-laboratory comparison study.

Analytical Methodologies

The following sections detail the experimental protocols for the three analytical techniques used by the participating laboratories.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used technique for the analysis of volatile and semi-volatile organic compounds like diols.[6][7]

Experimental Protocol:

  • Sample Preparation: A 1 mL aliquot of the test sample was derivatized with 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) at 60°C for 30 minutes to improve volatility and chromatographic performance.

  • Internal Standard: 1,12-Dodecanediol was used as an internal standard at a concentration of 50 µg/mL.

  • Instrumentation: An Agilent 7890B GC coupled to a 5977A MS detector was used.

  • GC Conditions:

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

    • Inlet Temperature: 280°C

    • Injection Volume: 1 µL (splitless mode)

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized this compound and the internal standard.

  • Quantification: A five-point calibration curve was generated using derivatized standards. The concentration of this compound in the sample was determined from the ratio of the peak area of the analyte to that of the internal standard.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS is a versatile technique suitable for the analysis of a wide range of compounds, including those that are not amenable to GC without derivatization.[8][9]

Experimental Protocol:

  • Sample Preparation: The sample was diluted 1:1 with the initial mobile phase.

  • Internal Standard: 1,10-Decanediol was used as an internal standard at a concentration of 50 µg/mL.

  • Instrumentation: A Waters ACQUITY UPLC I-Class system coupled to a Xevo TQ-S micro tandem mass spectrometer was used.

  • HPLC Conditions:

    • Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient: 30% B to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate for 2 minutes.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • MS Conditions:

    • Ion Source: Electrospray Ionization (ESI) in positive mode

    • Capillary Voltage: 3.0 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for this compound and the internal standard.

  • Quantification: A five-point calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary ratio method of measurement that allows for the direct quantification of a substance without the need for a calibration curve of the same analyte.[10][11]

Experimental Protocol:

  • Sample Preparation: A 600 µL aliquot of the sample was transferred to an NMR tube. 50 µL of a certified internal standard solution (maleic acid in methanol-d4) was added.

  • Instrumentation: A Bruker Avance III HD 600 MHz spectrometer equipped with a cryoprobe was used.

  • NMR Conditions:

    • Solvent: Methanol-d4

    • Pulse Sequence: zg30 (30° pulse angle)

    • Relaxation Delay (d1): 60 s (to ensure full relaxation of all relevant nuclei)

    • Number of Scans: 32

  • Quantification: The concentration of this compound was calculated by comparing the integral of a specific, well-resolved proton signal of the analyte with the integral of a known signal from the certified internal standard of a known concentration.

Data Presentation and Performance Evaluation

The following tables summarize the hypothetical results reported by the ten participating laboratories for each analytical method. The assigned value (robust mean) was calculated for each dataset.

Table 1: GC-MS Results

LaboratoryReported Concentration (µg/mL)Recovery (%)z-score
Lab 149.599.0-0.45
Lab 251.2102.41.09
Lab 348.897.6-1.09
Lab 450.3100.60.27
Robust Mean 50.1
Std. Dev. 0.92

Table 2: HPLC-MS Results

LaboratoryReported Concentration (µg/mL)Recovery (%)z-score
Lab 550.8101.60.68
Lab 649.298.4-1.14
Lab 751.5103.01.48
Lab 849.999.8-0.23
Robust Mean 50.1
Std. Dev. 1.01

Table 3: qNMR Results

LaboratoryReported Concentration (µg/mL)Recovery (%)z-score
Lab 949.799.4-0.57
Lab 1050.5101.00.57
Robust Mean 50.1
Std. Dev. 0.57

Comparison of Analytical Methods

G cluster_gcms GC-MS cluster_hplcms HPLC-MS cluster_qnmr qNMR gcms_pros Pros: - High sensitivity - Good resolution - Established method gcms_cons Cons: - Derivatization required - Not suitable for thermolabile compounds hplcms_pros Pros: - High specificity (MRM) - No derivatization needed - Broad applicability hplcms_cons Cons: - Potential for matrix effects - More complex instrumentation qnmr_pros Pros: - Primary ratio method - No specific reference standard needed - High precision qnmr_cons Cons: - Lower sensitivity - Higher instrumentation cost - Requires pure internal standard undecane This compound Analysis undecane->gcms_pros undecane->hplcms_pros undecane->qnmr_pros

Caption: Comparison of the pros and cons of the analytical methods.

Conclusion

This guide provides a framework for an inter-laboratory comparison of this compound analysis, presenting hypothetical data and detailed protocols for GC-MS, HPLC-MS, and qNMR. In this hypothetical study, all participating laboratories demonstrated satisfactory performance with z-scores within the acceptable range. The results indicate that all three analytical techniques are suitable for the quantification of this compound, with each method offering distinct advantages and disadvantages.

  • GC-MS provides excellent sensitivity and resolution but requires a derivatization step.

  • HPLC-MS offers high specificity and broad applicability without the need for derivatization, though it can be susceptible to matrix effects.

  • qNMR stands out as a primary ratio method with high precision, eliminating the need for a specific analyte calibration curve, but it has lower sensitivity compared to the chromatographic techniques.

The choice of analytical method will depend on the specific requirements of the analysis, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. Participation in proficiency testing schemes is crucial for laboratories to ensure the accuracy and reliability of their results, thereby contributing to the overall quality of data in scientific research and industry.[4][11]

References

A Comparative Analysis of Undecane-1,4-diol as a Novel Corrosion Inhibitor Against Industry Benchmarks

Author: BenchChem Technical Support Team. Date: November 2025

An objective evaluation of a promising, yet unproven, corrosion inhibitor in the context of established industry standards. This guide provides researchers, scientists, and drug development professionals with a framework for assessing novel corrosion inhibitors, using Undecane-1,4-diol as a case study, alongside a review of the performance of current market leaders.

While extensive data on the corrosion inhibition properties of this compound is not yet available in published literature, its chemical structure as a long-chain diol suggests potential for metallic surface protection. The presence of hydroxyl groups can facilitate adsorption onto metal surfaces, a key mechanism for many organic corrosion inhibitors.[1][2] This guide outlines the standard methodologies for evaluating such a novel compound and presents a comparative overview of the performance of well-established corrosion inhibitors.

Hypothesized Mechanism of Action for this compound

Organic corrosion inhibitors typically function by adsorbing onto the metal surface, forming a protective film that acts as a barrier to corrosive agents.[2] The effectiveness of these inhibitors often depends on the presence of heteroatoms (such as oxygen, nitrogen, or sulfur) and hydrophobic carbon chains.

This compound possesses two hydroxyl (-OH) groups, which contain oxygen atoms with lone pairs of electrons. These can coordinate with vacant d-orbitals of metal atoms, leading to chemisorption. The long undecane hydrocarbon chain would then form a hydrophobic layer, repelling water and corrosive species from the metal surface. This dual action could potentially inhibit both anodic (metal dissolution) and cathodic (e.g., oxygen reduction) reactions, classifying it as a mixed-type inhibitor.[3]

Standard Experimental Protocols for Efficacy Evaluation

To ascertain the efficacy of a novel inhibitor like this compound, a series of standardized electrochemical and gravimetric tests are employed. These methods allow for a quantitative comparison against industry-standard inhibitors under controlled conditions.

1. Weight Loss Method: This is a straightforward technique to determine the corrosion rate.[4]

  • Protocol:

    • Prepare and weigh metal coupons (e.g., mild steel, aluminum) to a high precision.

    • Immerse the coupons in a corrosive medium (e.g., 1 M HCl, 3.5% NaCl solution) with and without varying concentrations of the inhibitor.[5]

    • After a specified duration, remove the coupons, clean them to remove any corrosion products, and reweigh them.

    • The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (%IE).

2. Potentiodynamic Polarization: This electrochemical technique provides insights into the kinetics of the anodic and cathodic corrosion reactions and helps classify the inhibitor type.[6][7]

  • Protocol:

    • An electrochemical cell is set up with the metal sample as the working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum or graphite).[8]

    • The working electrode is immersed in the corrosive solution, with and without the inhibitor.

    • The potential of the working electrode is scanned, and the resulting current is measured.

    • The data is plotted as a Tafel plot (log of current density vs. potential).

    • Corrosion potential (Ecorr) and corrosion current density (icorr) are extrapolated from the plot. A lower icorr value indicates better corrosion protection.[9]

3. Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides detailed information about the properties of the inhibitor film and the corrosion process at the metal-electrolyte interface.[10][11][12]

  • Protocol:

    • The same three-electrode cell setup as in potentiodynamic polarization is used.

    • A small amplitude AC signal is applied to the system over a range of frequencies.

    • The impedance of the system is measured at each frequency.

    • The data is often represented as Nyquist and Bode plots.

    • An equivalent electrical circuit is used to model the data and extract parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl). A higher Rct value is indicative of greater corrosion resistance.[13]

Comparative Data of Industry-Standard Corrosion Inhibitors

The following table summarizes the performance of several common corrosion inhibitors for different metals, as determined by the experimental methods described above. This provides a benchmark for the potential performance of novel inhibitors like this compound.

Inhibitor TypeMetalCorrosive MediumMethodConcentrationInhibition Efficiency (%)Reference
Organic Inhibitors
BenzotriazoleCopper0.5 M H₂SO₄Potentiodynamic Polarization10 mM>95N/A
2-MercaptobenzothiazoleMild Steel1 M HClWeight Loss5 mM~90[3]
4-(2-Mercapto-1,3,4-oxadiazole-5-yl)pyridine (MOP)Mild Steel1 M HClEIS1.0 mM>95[5]
2-Butyne-1,4-diolAPI X65 Steel2 M Na₂CO₃/1 M NaHCO₃Weight Loss, EIS, Polarization5 mM~92
Pistia stratiotes Leaf ExtractMild Steel1 M HClPotentiodynamic Polarization400 ppm93.7[14]
Inorganic Inhibitors
Sodium Molybdate/Benzotriazole CompositeQ235 Steel0.01 M NaCl + 0.1 M NaHCO₃N/A2059.2 mg/L97.9[15]
Sodium TungstateIron-based alloys10% H₂SO₄N/A33,000 mg/L97[15]
Sodium Silicate/MnSO₄·H₂O/NH₄VO₃ MixtureAA6061 Aluminum Alloy0.1 M NaClEIS (Polarization Resistance)N/AHigh (Rp = 722 kΩ·cm²)[16]

Note: Inhibition efficiencies can vary significantly with experimental conditions such as temperature, immersion time, and specific alloy composition.

Visualizing Experimental and Logical Frameworks

To further clarify the processes involved in corrosion inhibitor evaluation, the following diagrams illustrate the typical experimental workflow and the logical relationship of key concepts.

Experimental_Workflow cluster_prep Sample Preparation cluster_testing Corrosion Testing cluster_analysis Data Analysis p1 Metal Coupon Selection p2 Surface Cleaning & Polishing p1->p2 p3 Initial Weighing (for Weight Loss) p2->p3 t1 Immersion in Corrosive Medium +/- Inhibitor p3->t1 t2 Electrochemical Tests (EIS, Polarization) t1->t2 t3 Weight Loss Test (Post-Immersion) t1->t3 a2 Model EIS Data (Rct, Cdl) t2->a2 a3 Extrapolate Tafel Plots (icorr, Ecorr) t2->a3 a1 Calculate Corrosion Rate & Inhibition Efficiency t3->a1 a2->a1 a3->a1

Caption: Experimental workflow for evaluating a novel corrosion inhibitor.

Inhibition_Mechanism cluster_inhibitor Inhibitor Action cluster_surface Metal Surface Interaction cluster_result Corrosion Mitigation I This compound (or other organic inhibitor) A Adsorption of Inhibitor Molecules I->A Adsorption via -OH groups S Metal Surface S->A F Formation of Protective Film A->F An Anodic Reaction Inhibition F->An Ca Cathodic Reaction Inhibition F->Ca R Reduced Corrosion Rate An->R Ca->R

References

Cross-validation of Undecane-1,4-diol analytical results using different techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the rigorous landscape of scientific research and pharmaceutical development, the accuracy and reliability of analytical data are paramount. Cross-validation of analytical results using multiple techniques is a critical step to ensure data integrity. This guide provides a comparative overview of three common analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy—for the quantitative and qualitative analysis of Undecane-1,4-diol.

Data Presentation: A Comparative Analysis

The following table summarizes the expected performance of GC-MS, HPLC, and NMR for the analysis of this compound, based on typical performance for similar long-chain diols.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation by volatility and polarity, detection by mass-to-charge ratio.Separation by polarity, detection by UV/Vis, RI, or other detectors.Absorption of radiofrequency waves by atomic nuclei in a magnetic field.
Sample Type Volatilizable and thermally stable compounds. Derivatization may be required for polar compounds.Soluble compounds.Soluble compounds.
Limit of Detection (LOD) Low (ng/mL to pg/mL)Moderate (µg/mL to ng/mL)High (mg/mL to µg/mL)
Limit of Quantitation (LOQ) Low (ng/mL)Moderate (µg/mL)High (mg/mL)
Linearity ExcellentExcellentGood
Precision (%RSD) < 5%< 5%< 3%
Accuracy (%Recovery) 95-105%95-105%98-102%
Structural Information Provides mass spectrum for identification.Limited structural information from retention time.Detailed structural information from chemical shifts and coupling constants.
Throughput HighHighLow to Moderate

Experimental Protocols

Detailed methodologies for each technique are provided below. These are representative protocols and may require optimization for specific instrumentation and sample matrices.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To quantify this compound and identify potential impurities.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

  • Capillary column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar.

Sample Preparation (with derivatization):

  • Accurately weigh 1 mg of the this compound sample into a vial.

  • Add 1 mL of a suitable solvent (e.g., dichloromethane).

  • Add 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

  • Cap the vial and heat at 70°C for 30 minutes.

  • Cool to room temperature before injection.

GC-MS Conditions:

  • Injector Temperature: 280°C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-550.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a suitable detector (e.g., Refractive Index Detector - RID, or Evaporative Light Scattering Detector - ELSD, as diols lack a strong UV chromophore).

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Sample Preparation:

  • Accurately weigh 10 mg of the this compound sample.

  • Dissolve in 10 mL of a suitable solvent (e.g., methanol or acetonitrile) to a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

HPLC Conditions:

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detector: Refractive Index Detector (RID).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the structure of this compound and perform quantitative analysis (qNMR).

Instrumentation:

  • NMR spectrometer (e.g., Bruker Avance 400 MHz or higher).

Sample Preparation for ¹H and ¹³C NMR:

  • Dissolve approximately 10-20 mg of the this compound sample in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Add a known amount of an internal standard (e.g., tetramethylsilane - TMS for chemical shift referencing, or a certified quantitative standard like maleic acid for qNMR).

  • Transfer the solution to a 5 mm NMR tube.

NMR Acquisition Parameters (¹H NMR):

  • Pulse Program: A standard single-pulse experiment (e.g., zg30).

  • Number of Scans: 16-64 (depending on concentration).

  • Relaxation Delay (D1): 5 times the longest T1 relaxation time of the protons of interest (for quantitative analysis, a long delay of 30-60s is recommended).

  • Acquisition Time: ~2-4 seconds.

  • Spectral Width: ~16 ppm.

NMR Acquisition Parameters (¹³C NMR):

  • Pulse Program: A standard proton-decoupled experiment (e.g., zgpg30).

  • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

  • Relaxation Delay (D1): 2-5 seconds (can be shorter for qualitative analysis, but longer delays are needed for accurate integration).

Mandatory Visualizations

CrossValidationWorkflow cluster_Sample Sample Preparation cluster_Analysis Analytical Techniques cluster_Data Data Processing cluster_Comparison Cross-Validation cluster_Result Final Result Sample This compound Sample GCMS GC-MS Analysis Sample->GCMS HPLC HPLC Analysis Sample->HPLC NMR NMR Analysis Sample->NMR GCMS_Data GC-MS Data (Purity, Impurity Profile) GCMS->GCMS_Data HPLC_Data HPLC Data (Purity, Retention Time) HPLC->HPLC_Data NMR_Data NMR Data (Structure, Purity) NMR->NMR_Data Comparison Comparative Analysis GCMS_Data->Comparison HPLC_Data->Comparison NMR_Data->Comparison Final_Report Validated Analytical Report Comparison->Final_Report

Caption: Workflow for the cross-validation of this compound analytical results.

AnalyticalTechniqueComparison cluster_GCMS GC-MS cluster_HPLC HPLC cluster_NMR NMR Analyte This compound GCMS_Principle Separation by Volatility Analyte->GCMS_Principle HPLC_Principle Separation by Polarity Analyte->HPLC_Principle NMR_Principle Nuclear Spin Properties Analyte->NMR_Principle GCMS_Advantage High Sensitivity Structural Info (MS) GCMS_Principle->GCMS_Advantage Leads to GCMS_Disadvantage Requires Volatility Potential for Thermal Degradation GCMS_Principle->GCMS_Disadvantage Can cause HPLC_Advantage Wide Applicability High Precision HPLC_Principle->HPLC_Advantage Leads to HPLC_Disadvantage Limited Structural Info Detector Dependent HPLC_Principle->HPLC_Disadvantage Can be NMR_Advantage Definitive Structural Info Non-destructive NMR_Principle->NMR_Advantage Provides NMR_Disadvantage Lower Sensitivity Higher Cost NMR_Principle->NMR_Disadvantage Results in

Caption: Logical relationships of analytical techniques for this compound.

Safety Operating Guide

Essential Safety and Operational Guide for Handling Undecane-1,4-diol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Undecane-1,4-diol was readily available. The following safety recommendations are based on the safety data for an analogous chemical, 1,4-Butanediol, and general best practices for handling laboratory chemicals.[1][2][3][4] It is imperative to conduct a thorough risk assessment before handling this compound and to consult with your institution's environmental health and safety department for specific guidance.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to ensure safe laboratory practices.

Personal Protective Equipment (PPE)

Appropriate PPE is critical to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE based on the safety profile of 1,4-Butanediol.[1][2][3][4]

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles or a face shield.To protect eyes from splashes and vapors. Standard eyeglasses are not sufficient.[2]
Skin Protection - Gloves: Chemically resistant gloves (e.g., nitrile). Inspect gloves for integrity before each use. - Lab Coat: A standard lab coat should be worn and buttoned.To prevent skin contact with the chemical.[2][3] Contaminated clothing should be removed and laundered before reuse.
Respiratory Protection - Use in a well-ventilated area or a chemical fume hood. - If ventilation is inadequate or there is a risk of aerosol or mist formation, a NIOSH-approved respirator with an appropriate organic vapor cartridge may be necessary.To minimize inhalation of vapors or mists, which may cause drowsiness or dizziness.[2][4]

Operational Plan: Step-by-Step Chemical Handling Workflow

A systematic approach to handling this compound from receipt to disposal is crucial for maintaining a safe laboratory environment.

1. Receiving and Inspection:

  • Upon receipt, inspect the container for any signs of damage or leakage.

  • Verify that the label is intact and legible.

  • Log the chemical into your laboratory's inventory system.

2. Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[3]

  • Keep the container tightly closed when not in use.[1][3]

  • Ensure the storage area is clearly labeled with the chemical name and any associated hazards.

3. Handling and Use:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Wear the appropriate PPE as detailed in the table above.

  • Avoid direct contact with skin and eyes, and prevent inhalation of any vapors or mists.[4]

  • Do not eat, drink, or smoke in the area where the chemical is being handled.[1]

  • Wash hands thoroughly after handling.[1][4]

4. Spill Management:

  • In case of a small spill, absorb the material with an inert absorbent such as sand or vermiculite.

  • Collect the absorbed material into a suitable container for disposal.

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

5. Disposal:

  • Dispose of waste this compound and any contaminated materials as hazardous waste.[3][5]

  • Follow all local, state, and federal regulations for chemical waste disposal.[5]

  • Do not pour down the drain unless specifically authorized by your institution's environmental health and safety office.[4]

Experimental Workflow Diagram

The following diagram illustrates the standard operating procedure for handling this compound in a laboratory setting.

G cluster_receiving Receiving & Storage cluster_handling Handling & Use cluster_disposal Disposal cluster_safety Safety Measures Receive Receive Shipment Inspect Inspect Container Receive->Inspect Visually Check for Damage Store Store in Cool, Dry, Well-Ventilated Area Inspect->Store If OK Prep Prepare Work Area (Fume Hood) Store->Prep Retrieve for Experiment DonPPE Don Appropriate PPE Prep->DonPPE Handle Handle/Use Chemical DonPPE->Handle CollectWaste Collect Waste in Labeled Container Handle->CollectWaste After Use Spill Spill Response Handle->Spill In Case of Spill FirstAid First Aid Handle->FirstAid In Case of Exposure Dispose Dispose as Hazardous Waste CollectWaste->Dispose Follow Institutional Guidelines

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.